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lysl protein

Cat. No.: B1175917
CAS No.: 146154-14-5
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Description

Significance of Lysine (B10760008) Residues in Protein Structure and Function

Lysine (Lys or K) is an α-amino acid characterized by an epsilon (ε)-amino group at the end of its side chain. This ε-amino group is typically positively charged at physiological pH due to its high pKa (around 10.5), rendering lysine a basic and charged amino acid. wikipedia.orgontosight.aicreative-proteomics.com This positive charge is crucial for various electrostatic interactions, including the formation of salt bridges with negatively charged residues like aspartate and glutamate, contributing significantly to protein stability and folding. wikipedia.orgnih.gov Lysine residues are frequently found on the surface of proteins, where they can interact with the aqueous environment or participate in protein-protein and protein-nucleic acid interactions. wikipedia.orgontosight.ainih.gov

Beyond electrostatic contributions, the ε-amino group of lysine is a nucleophile, enabling it to participate in chemical reactions, including the formation of Schiff bases and acting as a general base in enzyme catalysis. wikipedia.orgontosight.ai Lysine is also essential for the structural integrity of connective tissues, notably in the cross-linking of collagen polypeptides, which is mediated by enzymes like lysyl oxidase. wikipedia.orgcreative-proteomics.com

However, a major contributor to the functional significance of lysine residues is their role as key sites for a diverse range of PTMs. wikipedia.orgontosight.aicreative-proteomics.comchomixbio.comrsc.orgpku.edu.cn These modifications can dramatically alter the charge, size, and chemical reactivity of the lysine side chain, thereby modulating protein function, localization, stability, and interactions. nih.govnih.govcellsignal.comtandfonline.comabcam.comwikipedia.orgnih.govnih.govcreative-proteomics.comoup.comacs.orgplos.orgnih.gov

Overview of Proteins Involved in Lysine Metabolism and Modification

The dynamic nature of lysine PTMs is controlled by a complex interplay of enzymes that add or remove these modifications. Proteins involved in lysine metabolism include those responsible for its biosynthesis and degradation, although in humans, lysine is an essential amino acid obtained through diet. wikipedia.orgcreative-proteomics.com

The enzymes directly involved in modifying lysine residues are diverse and often classified based on the type of modification they catalyze:

Lysine Acetyltransferases (KATs), also known as Histone Acetyltransferases (HATs): These enzymes transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine, neutralizing the positive charge. nih.govnih.govcellsignal.comtandfonline.comscirp.orgaginganddisease.orgnih.gov

Lysine Deacetylases (KDACs), also known as Histone Deacetylases (HDACs): These enzymes remove acetyl groups from acetylated lysine residues, restoring the positive charge. nih.govnih.govcellsignal.comtandfonline.comscirp.orgaginganddisease.orgnih.gov Sirtuins are a class of NAD+-dependent deacetylases with diverse metabolic roles. nih.govcellsignal.comnih.govaginganddisease.orgnih.gov

Lysine Methyltransferases (PKMTs): These enzymes transfer one, two, or three methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine. abcam.comnih.govcreative-proteomics.comnih.govresearchgate.netwikipedia.org Methylation does not alter the positive charge but affects protein interactions and structure in subtle ways. nih.govwikipedia.org

Lysine Demethylases (KDMs): These enzymes remove methyl groups from methylated lysine residues. abcam.comnih.govwikipedia.org

Ubiquitin-Activating Enzymes (E1s), Ubiquitin-Conjugating Enzymes (E2s), and Ubiquitin Ligases (E3s): This enzymatic cascade is responsible for attaching ubiquitin, a small regulatory protein, to lysine residues of target proteins. wikipedia.orgnih.govcreative-proteomics.comoup.com Ubiquitination can involve a single ubiquitin molecule (monoubiquitination) or chains of ubiquitin (polyubiquitination) linked through specific lysine residues within ubiquitin itself. wikipedia.orgcreative-proteomics.com

SUMO-Activating Enzymes (E1s), Conjugating Enzymes (E2s), and Ligases (E3s): Similar to ubiquitination, this system conjugates Small Ubiquitin-like Modifier (SUMO) proteins to lysine residues, a process called sumoylation. abcam.comnih.govoup.com

Other enzymes catalyze less common lysine modifications, including malonylation, succinylation, glutarylation, crotonylation, butyrylation, and lactylation, many of which involve the addition of acyl groups derived from metabolic intermediates. chomixbio.complos.orgnih.govaginganddisease.orgoup.com These modifications can significantly alter the charge of the lysine residue. plos.orgaginganddisease.org

Conceptual Framework of "Lysyl Protein" in Academic Research

In academic research, the term "lysyl protein" is not typically used to denote a single, specific chemical compound. Instead, it conceptually refers to proteins that contain lysine residues and are often discussed in the context of the functional roles of these residues, particularly when they are targets of post-translational modifications. wikipedia.orgontosight.airsc.orgpku.edu.cnnih.govresearchgate.netcase.edumdpi.com Research focusing on "lysyl proteins" centers on understanding how the presence and modification status of lysine residues influence protein behavior and cellular processes.

This framework is essential for studying the impact of lysine PTMs on protein function, stability, localization, and interactions. For instance, studies might investigate how the acetylation of specific lysine residues in a metabolic enzyme ("acetylated lysyl protein") affects its catalytic activity nih.govasm.orgnih.gov or how the ubiquitination of a protein ("ubiquitinated lysyl protein") targets it for degradation wikipedia.orgnih.govcreative-proteomics.comoup.com. The term can also encompass proteins that form adducts with reactive lysine-targeting molecules, such as isolevuglandins, which form "lysyl protein adducts" researchgate.netcase.edumdpi.com.

Therefore, "lysyl protein" serves as a conceptual umbrella in research to highlight the critical functional and regulatory roles played by lysine residues within the proteome, especially through the lens of their diverse post-translational modifications.

Detailed Research Findings on Lysine Modifications

Research has extensively documented the widespread nature and functional impact of lysine PTMs across various cellular compartments and biological processes. Proteomic studies utilizing mass spectrometry have identified thousands of lysine acetylation, methylation, and ubiquitination sites in diverse organisms, revealing that these modifications are far more prevalent than initially thought and extend beyond well-known targets like histones. chomixbio.comcellsignal.comtandfonline.comnih.govoup.comacs.orgnih.govresearchgate.netasm.orgnih.gov

Lysine Acetylation: Initially discovered on histones where it plays a crucial role in regulating chromatin structure and gene expression wikipedia.orgcellsignal.comtandfonline.complos.orgnih.gov, lysine acetylation is now known to modify a vast number of non-histone proteins in the cytoplasm and mitochondria. nih.govcellsignal.comscirp.orgnih.govnih.gov Acetylation of metabolic enzymes, for example, has been shown to regulate their activity and metabolic flux in pathways such as glycolysis, the TCA cycle, and fatty acid oxidation. nih.govnih.govscirp.orgaginganddisease.orgasm.orgnih.gov Research indicates that changes in metabolic fuel availability can influence the acetylation status of these enzymes. nih.gov Acetylation can alter protein-protein interactions, protein stability, and cellular localization. nih.govnih.govcellsignal.comtandfonline.com

Lysine Methylation: Lysine methylation, involving the addition of one, two, or three methyl groups, is another significant PTM. abcam.comnih.govcreative-proteomics.comnih.govresearchgate.netwikipedia.org Like acetylation, it is prominent on histones, influencing chromatin dynamics and gene transcription. wikipedia.orgabcam.comcreative-proteomics.comnih.govwikipedia.org Methylation of non-histone proteins also impacts various cellular processes, including signal transduction, DNA repair, and cytoskeletal dynamics. creative-proteomics.com The degree of methylation (mono-, di-, or tri-) can have distinct functional consequences. creative-proteomics.comnih.govoup.com

Lysine Ubiquitination: Ubiquitination, the covalent attachment of ubiquitin to lysine residues, is a versatile PTM with diverse roles. abcam.comwikipedia.orgnih.govcreative-proteomics.comoup.comacs.org While famously known for marking proteins for degradation via the proteasome (often through K48-linked polyubiquitin (B1169507) chains) wikipedia.orgnih.govcreative-proteomics.com, ubiquitination also regulates protein localization, activity, and interactions through monoubiquitination or polyubiquitin chains linked via other lysine residues (e.g., K63-linked chains involved in signaling and trafficking). wikipedia.orgnih.govcreative-proteomics.com The process involves a cascade of E1, E2, and E3 enzymes, with E3 ligases providing substrate specificity. wikipedia.orgnih.govcreative-proteomics.comoup.com

Other Lysine Acylations: Recent research, often facilitated by advanced mass spectrometry techniques, has uncovered additional lysine acylations, including malonylation, succinylation, glutarylation, crotonylation, butyrylation, and lactylation. chomixbio.complos.orgnih.govaginganddisease.orgoup.com These modifications, often linked to cellular metabolism, can significantly impact protein function by altering the charge and structure of the lysine residue. plos.orgaginganddisease.org For instance, lysine malonylation is an evolutionarily conserved modification that can regulate the activity of metabolic enzymes. aginganddisease.org

The study of "lysyl proteins" through the lens of these PTMs has revealed intricate regulatory networks controlling fundamental cellular processes. Disruptions in the enzymes that catalyze these modifications are implicated in various diseases. tandfonline.comscirp.orgaginganddisease.orgnih.gov

Here is a summary of key lysine PTMs and their associated functions:

Post-Translational ModificationModifying GroupEffect on Lysine ChargeKey Enzymes (Writers/Erasers)Representative Functions
AcetylationAcetyl (-COCH3)Neutralizes (+)KATs/HATs (Writers), KDACs/HDACs (Erasers)Gene expression regulation, metabolic control, protein stability, protein interactions. wikipedia.orgnih.govnih.govcellsignal.comtandfonline.complos.orgnih.govscirp.orgaginganddisease.orgnih.govasm.orgnih.gov
MethylationMethyl (-CH3)No changePKMTs (Writers), KDMs (Erasers)Gene expression regulation, protein-protein interactions, signal transduction. abcam.comnih.govcreative-proteomics.comnih.govresearchgate.netwikipedia.orgoup.com
UbiquitinationUbiquitinAdds a protein tagE1, E2, E3 enzymes (Writers), Deubiquitinases (Erasers)Protein degradation, signal transduction, protein trafficking, DNA repair. abcam.comwikipedia.orgnih.govnih.govcreative-proteomics.comoup.comacs.org
SumoylationSUMOAdds a protein tagE1, E2, E3 enzymes (Writers), SENPs (Erasers)Transcription regulation, chromatin organization, genome integrity. abcam.comnih.govoup.com
MalonylationMalonylChanges (+) to (-)Enzymes involved in malonyl-CoA metabolismMetabolic regulation. chomixbio.complos.orgnih.govaginganddisease.orgoup.com
SuccinylationSuccinylChanges (+) to (-)Enzymes involved in succinyl-CoA metabolismMetabolic regulation. chomixbio.complos.orgnih.govoup.com

Note: This table is intended to be an interactive data table summarizing key information on lysine post-translational modifications.

Research findings highlight the complexity and interconnectedness of these modifications. For example, competition between different acylations, such as acetylation and succinylation, for the same lysine residue can occur, adding another layer of regulatory control. nih.gov Furthermore, specific lysine residues within a protein can be targeted by multiple different PTMs, leading to intricate "crosstalk" that fine-tunes protein function.

Studies on specific "lysyl proteins" demonstrate the impact of these modifications. For instance, research on tubulin, a key component of the cytoskeleton, has shown that lysine acetylation and ubiquitination regulate microtubule stability and function. nih.govnih.gov Histone proteins, as mentioned, are prime examples of "lysyl proteins" where the pattern of lysine modifications constitutes a crucial part of the "histone code" that governs gene expression. wikipedia.orgcellsignal.complos.orgcreative-proteomics.comnih.govwikipedia.org

The ongoing research into "lysyl proteins" and their modifications, empowered by advanced proteomic techniques and targeted biochemical studies, continues to uncover novel regulatory mechanisms fundamental to cellular life and disease.

Properties

CAS No.

146154-14-5

Molecular Formula

C28H27NO8

Synonyms

lysl protein

Origin of Product

United States

Lysyl Oxidase Family Proteins: Biochemistry and Biological Roles

Enzymatic Mechanisms of Lysyl Oxidases (LOX, LOXL1-4)

The lysyl oxidase (LOX) family of enzymes, which includes LOX and four lysyl oxidase-like proteins (LOXL1-4), are crucial copper-dependent amine oxidases that play a pivotal role in the formation and stabilization of the extracellular matrix (ECM). researchgate.netresearchgate.net Their primary function involves catalyzing the oxidative deamination of specific lysine (B10760008) and hydroxylysine residues within collagen and elastin (B1584352) precursor proteins. researchgate.netwikipedia.org This enzymatic action is the foundational step for the cross-linking of these essential structural proteins, thereby imparting tensile strength and elasticity to connective tissues. nih.govtaylorandfrancis.com

Copper-Dependent Amine Oxidase Activity

The catalytic activity of all five members of the lysyl oxidase family is fundamentally dependent on the presence of a copper ion (Cu2+) within their highly conserved C-terminal catalytic domain. nih.govnih.govmdpi.com This copper-binding site is essential for the enzyme's function. nih.gov Copper is not only a structural component but also plays a direct role in the catalytic mechanism, specifically in the electron transfer processes required for the oxidation of the substrate and the regeneration of the enzyme's unique cofactor. researchgate.netresearchgate.net The requirement for copper is highlighted by the fact that copper deficiency can lead to impaired lysyl oxidase activity, resulting in defects in connective tissues. ucdavis.edu The incorporation of copper into the lysyl oxidase proenzyme is thought to occur within the trans-Golgi network, facilitated by copper-transporting ATPases like ATP7A. mdpi.comucdavis.edu

Catalytic Conversion of Lysine to Allysine (B42369) Residues

The principal enzymatic reaction catalyzed by lysyl oxidases is the conversion of the ε-amino group of a lysine residue on a protein substrate into a reactive aldehyde group. wikipedia.orgreactome.org This product is known as allysine, or more formally as α-aminoadipic-δ-semialdehyde. nih.govresearchgate.net This conversion is a post-translational modification that is critical for the subsequent formation of cross-links in collagen and elastin. wikipedia.org The newly formed allysine residues are highly reactive and can spontaneously condense with other allysine residues or with the ε-amino groups of unmodified lysine or hydroxylysine residues on adjacent protein chains. taylorandfrancis.comresearchgate.net These condensation reactions form the stable covalent cross-links that are essential for the structural integrity of tissues. wikipedia.orgtaylorandfrancis.com

Role of Lysyl-Tyrosyl Quinone (LTQ) Cofactor in Catalysis

A unique feature of the lysyl oxidase family is the presence of a specialized organic cofactor called lysyl-tyrosyl quinone (LTQ). wikipedia.orgnih.govnih.gov This cofactor is essential for the catalytic activity of the enzyme. nih.gov LTQ is formed through a post-translational modification involving the cross-linking of a specific tyrosine residue and a lysine residue within the enzyme's own polypeptide chain. nih.govresearchgate.netacs.org The formation of LTQ itself is a copper-dependent process. researchgate.net The LTQ cofactor directly participates in the catalytic cycle by acting as the site of the initial reaction with the lysine substrate. wikipedia.org It provides the carbonyl group necessary for the oxidative deamination reaction. researchgate.netnih.gov

Diverse Substrate Specificity and Catalytic Targets

While all members of the lysyl oxidase family share the fundamental ability to catalyze the oxidative deamination of lysine residues, they exhibit some diversity in their substrate specificity and biological roles. The primary and most well-characterized substrates for the LOX family are the precursor forms of collagen and elastin. nih.govnih.gov

Collagen and Elastin Cross-Linking in Extracellular Matrix (ECM) Biogenesis

The quintessential role of lysyl oxidases is in the biogenesis and stabilization of the extracellular matrix through the cross-linking of collagen and elastin fibers. researchgate.netnih.govnih.gov

Collagen: After procollagen (B1174764) molecules are secreted into the extracellular space, lysyl oxidases act on lysine and hydroxylysine residues located in the non-helical ends (telopeptides) of the collagen molecules. nih.govmdpi.com The resulting allysine and hydroxyallysine aldehydes then form spontaneous covalent bonds (cross-links) with other aldehydes or with unmodified lysine/hydroxylysine residues in neighboring collagen molecules. taylorandfrancis.comresearchgate.net This process is vital for the assembly and stabilization of collagen fibrils, which provides tensile strength to tissues such as bone, skin, and tendons. nih.govtaylorandfrancis.com Lysyl oxidase activity is highest on nascent, aggregated collagen fibrils rather than soluble collagen monomers, suggesting the enzyme recognizes a specific structural conformation of its substrate. nih.govannualreviews.org

Elastin: Similarly, lysyl oxidase initiates the cross-linking of tropoelastin, the soluble precursor to elastin. nih.govyoutube.com The enzyme converts lysine residues in tropoelastin to allysine. youtube.com These reactive aldehydes then undergo a series of condensation reactions to form unique, complex cross-linking structures called desmosine (B133005) and isodesmosine, which are characteristic of mature, insoluble elastin. wikipedia.orgyoutube.com These extensive cross-links are responsible for the remarkable elasticity and resilience of tissues like the aorta, lungs, and skin. wikipedia.orgyoutube.com

The table below summarizes key characteristics of the human lysyl oxidase family members.

EnzymeGeneKey Characteristics
LOX LOXThe prototypical and most studied member. Crucial for the development of the cardiovascular, respiratory, and skeletal systems. nih.gov
LOXL1 LOXL1Shares structural similarities with LOX. Associated with elastin homeostasis and has been linked to pseudoexfoliation syndrome. nih.gov
LOXL2 LOXL2Contains four scavenger receptor cysteine-rich (SRCR) domains in its N-terminus. nih.govnih.gov Implicated in tumor progression and fibrosis. nih.gov
LOXL3 LOXL3Also contains SRCR domains. Its expression and specific functions are still being actively investigated. researchgate.net
LOXL4 LOXL4Structurally similar to LOXL2 and LOXL3. researchgate.net Believed to play a role in ECM remodeling. researchgate.net

Non-ECM Substrates and Their Modifications

While the lysyl oxidase (LOX) family is renowned for its role in modifying extracellular matrix (ECM) components, a growing body of evidence reveals that these enzymes also act on a variety of non-ECM substrates. mdpi.com This activity occurs intracellularly, in both the cytoplasm and the nucleus, expanding the functional repertoire of these enzymes beyond connective tissue biogenesis. mdpi.com

Many of these non-ECM substrates are regulatory proteins, such as growth factors. The enzymatic action of lysyl oxidase on these cationic proteins can attenuate their ability to initiate signaling pathways. nih.gov In addition to soluble regulatory proteins, intracellular structural and regulatory proteins also serve as substrates. For instance, lysyl oxidase family members have been shown to interact with and oxidize transcription factors and histone proteins, directly influencing cellular behavior and gene expression. mdpi.comoup.com An exclusive intracellular role for LOXL2 has been demonstrated in promoting lung metastasis of breast cancer cells through the SNAIL pathway, a function independent of its effects on ECM organization. mdpi.com This highlights that the intracellular activities of lysyl oxidases are significant and can occur separately from their canonical extracellular functions.

Below is a table summarizing key non-ECM substrates of the lysyl oxidase family and the functional consequences of their modification.

SubstrateLOX Family MemberLocationConsequence of Modification
Histone H1LOXNucleusRegulation of chromatin condensation and gene expression. oup.comresearchgate.net
Histone H3LOXL2NucleusDeamination of H3K4me3, leading to transcriptional repression. researchgate.netaacrjournals.org
Transcription Factor p53LOXL4Cytoplasm/NucleusStabilization and subsequent nuclear accumulation of p53. mdpi.com
Growth FactorsLOX (in vitro)ExtracellularAttenuation of signaling activity. nih.gov

Lysine Deacetylation and Deacetylimination Activities of LOXL Subfamilies

Recent research has uncovered novel catalytic functions within the lysyl oxidase-like (LOXL) subfamilies, specifically LOXL2, LOXL3, and LOXL4. These proteins exhibit both lysine deacetylation and deacetylimination activities, identifying the LOX family as the third family of lysine deacetylases, alongside the well-established histone deacetylase (HDAC) and sirtuin (SIRT) families. aacrjournals.orgnih.gov

This discovery repositions LOXL proteins as dual-function enzymes. The canonical copper-dependent monoamine oxidase domain, located in the C-terminal region, performs the traditional ε-amine oxidation of lysine residues. aacrjournals.orgnih.gov However, the newly identified hydrolase activities are primarily associated with the N-terminal scavenger receptor cysteine-rich (SRCR) domains. aacrjournals.orgresearchgate.net Studies have shown that the N-terminal SRCR domain is more catalytically active for deacetylation and deacetylimination than the C-terminal oxidase domain. aacrjournals.orgnih.govresearchgate.net

This dual activity has significant implications for protein regulation. For example, LOXL3 has been shown to associate with the transcription factor STAT3 in the nucleus, where it directly deacetylates and deacetyliminates multiple acetyl-lysine sites on STAT3. nih.gov This modification disrupts STAT3 dimerization, abolishes its transcriptional activity, and consequently restricts cell proliferation. nih.gov The ability of LOXL proteins to catalyze both oxidative deamination and deacetylation/deacetylimination points to a complex regulatory role, capable of influencing protein function through multiple distinct post-translational modifications. researchgate.netnih.gov

Molecular and Cellular Functions

Regulation of Extracellular Matrix Architecture and Mechanical Properties

The primary and most well-understood function of the lysyl oxidase family is the enzymatic cross-linking of collagen and elastin, a process fundamental to the structural integrity and mechanical properties of the extracellular matrix (ECM). nih.govnih.gov This post-translational modification is the final enzyme-mediated step in stabilizing connective tissues. nih.govpreprints.org

The process begins when LOX enzymes catalyze the oxidative deamination of ε-amino groups on specific lysine and hydroxylysine residues located in the non-helical telopeptide regions of collagen and on lysine residues in elastin. preprints.orgwikipedia.org This reaction converts them into highly reactive aldehyde derivatives, namely allysine and hydroxyallysine. preprints.orgmdpi.com These aldehydes then spontaneously condense with other nearby aldehydes or with unmodified lysine and hydroxylysine residues to form stable intra- and intermolecular covalent bonds. nih.govwikipedia.org

These cross-links are crucial for organizing and stabilizing collagen fibrils and mature elastin, conferring tensile strength and elasticity to tissues. nih.govpreprints.org The density and type of these cross-links directly determine the stiffness and mechanical resilience of the ECM. nih.gov In pathological contexts, such as in Hodgkin lymphomas, elevated LOX expression leads to increased collagen cross-linking, which correlates with a higher Young's modulus, a measure of tissue stiffness. mdpi.com Thus, by modulating the architecture and cross-linking of the ECM, the lysyl oxidase family is a key regulator of the physical and mechanical properties of tissues. mdpi.com

Involvement in Cellular Adhesion and Migration

Beyond its structural role in the ECM, lysyl oxidase activity is directly implicated in regulating cellular behaviors, including adhesion and migration. aacrjournals.org Research, particularly in the context of breast cancer, has demonstrated that catalytically active LOX facilitates cell-matrix adhesion and motility. nih.gov

The mechanism underlying this function involves a key by-product of the LOX enzymatic reaction: hydrogen peroxide. nih.govresearchgate.net As LOX oxidizes its substrates, it generates hydrogen peroxide, which acts as an intracellular signaling molecule. nih.gov This LOX-produced hydrogen peroxide facilitates the phosphorylation and activation of key proteins in the focal adhesion signaling pathway, specifically Focal Adhesion Kinase (FAK) and Src kinase. aacrjournals.orgnih.gov

FAK and Src are central to the formation and turnover of cell-matrix adhesions. aacrjournals.org Their activation by the LOX-hydrogen peroxide axis strengthens the cell's adhesion to ECM components like collagen I and fibronectin. aacrjournals.org Consequently, inhibition of LOX catalytic activity leads to a significant decrease in cell adhesion and a corresponding reduction in cell motility and migration. aacrjournals.org These findings indicate that LOX modulates cell adhesion and migration not only by altering the extracellular environment but also by initiating intracellular signaling cascades. nih.govresearchgate.net

Roles in Cell Proliferation and Apoptosis Regulation

Members of the lysyl oxidase family play significant, and sometimes opposing, roles in the regulation of cell proliferation and apoptosis.

LOXL2 has been identified as a promoter of cell proliferation and an inhibitor of apoptosis. nih.gov Studies in breast carcinoma cell lines have shown that LOXL2 interacts with Myristoylated Alanine-Rich C Kinase Substrate-Like 1 (MARCKSL1), a protein involved in regulating cellular homeostasis. nih.gov Overexpression of LOXL2 activates cell growth by suppressing MARCKSL1-induced apoptosis. This pro-survival function of LOXL2 is mediated through the activation of the FAK/Akt/mTOR signaling pathway. nih.gov

In contrast, LOXL3 has been shown to restrict cell proliferation through a distinct mechanism linked to its deacetylase activity. nih.gov As described previously, LOXL3 can enter the nucleus and deacetylate the transcription factor STAT3. This modification inhibits STAT3's activity, thereby limiting the transcription of genes involved in cell proliferation. nih.gov

These findings demonstrate that different members of the LOX family can exert distinct effects on cell growth and survival, acting through diverse protein-protein interactions and enzymatic activities to regulate fundamental cellular processes.

LOX Family MemberInteracting Protein / SubstrateSignaling PathwayEffect on ProliferationEffect on Apoptosis
LOXL2MARCKSL1FAK/Akt/mTORPromotesInhibits
LOXL3STAT3STAT3 TranscriptionRestrictsNot directly shown

Modulation of Gene Expression (e.g., Histone Modifications)

In addition to their cytoplasmic and extracellular functions, members of the LOX family operate within the nucleus to directly modulate gene expression, primarily through the post-translational modification of histones. mdpi.comnih.gov

LOX and LOXL2 have been identified as histone-modifying enzymes. researchgate.net LOX can directly interact with and oxidize histone H1, a modification linked to the regulation of chromatin stability and condensation. oup.comresearchgate.net LOXL2 possesses a more specific and well-characterized nuclear function: the oxidative deamination of trimethylated lysine 4 on histone H3 (H3K4me3). researchgate.netaacrjournals.org The H3K4me3 mark is typically associated with actively transcribed genes. LOXL2-mediated oxidation of this mark leads to the repression of gene expression, as demonstrated by its role in silencing the CDH1 gene. aacrjournals.orgnih.gov This represents an unconventional mechanism for removing the H3K4me3 mark, distinct from the actions of previously known histone demethylases. nih.gov

Beyond direct histone modification, LOX family members can also regulate the activity of transcription factors. For instance, LOXL4 has been found to bind to and stabilize the tumor suppressor protein p53 in the cytoplasm, which promotes its subsequent accumulation in the nucleus where it can regulate target genes. mdpi.com These nuclear activities establish the LOX family as direct participants in the epigenetic and transcriptional regulation of the cell. mdpi.com

Interplay with Intracellular Signaling Pathways (e.g., FAK/Src, PI3K/AKT)

The biological functions of lysyl oxidase (LOX) family proteins extend beyond their canonical role in extracellular matrix (ECM) remodeling. A growing body of evidence indicates that these enzymes are pivotal in modulating intracellular signaling cascades, thereby influencing a range of cellular processes from proliferation and migration to survival. Key among these are the Focal Adhesion Kinase/Src (FAK/Src) and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) pathways.

The activation of the FAK/Src signaling pathway is intricately linked to the enzymatic activity of LOX. By cross-linking collagen and elastin, LOX increases the stiffness of the ECM. This altered mechanical environment is sensed by cells, leading to the activation of FAK and Src. nih.govnih.govnih.gov This mechanotransduction mechanism has been observed to drive proliferation and invasion in colorectal cancer. nih.govnih.govnih.gov Specifically, a stiffer matrix promotes increased phosphorylation of both FAK and Src, resulting in a more aggressive cellular phenotype. nih.govnih.govnih.gov Interestingly, some members of the LOX family can influence this pathway independent of their enzymatic function. For instance, catalytically inactive mutants of LOXL2 have been shown to promote the activation of the FAK/Src pathway. researchgate.net Furthermore, LOXL4 has been demonstrated to promote the proliferation and metastasis of gastric cancer cells through the activation of the FAK/Src pathway, enhancing cell-extracellular matrix adhesion. spandidos-publications.com

The PI3K/AKT pathway is another critical intracellular signaling nexus regulated by the LOX family. LOX-mediated activation of this pathway can occur through the generation of hydrogen peroxide (H₂O₂) as a catalytic by-product. aacrjournals.org This H₂O₂ can stimulate the PI3K/AKT signaling cascade, which in turn can upregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α), creating a positive feedback loop that promotes tumor cell growth. aacrjournals.orgnih.gov In esophageal squamous carcinoma, lysyl oxidase-like 2 (LOXL2) has been found to regulate the PI3K/AKT pathway by promoting the phosphorylation of AKT at both Threonine 308 (Thr308) and Serine 473 (Ser473). mdpi.comnih.gov Silencing of LOXL2 leads to a significant reduction in the expression of PI3K and phosphorylated AKT, while its overexpression has the opposite effect. mdpi.comnih.gov Conversely, the propeptide of LOX (LOX-PP), which is cleaved from the proenzyme, can inhibit the PI3K/AKT pathway, thereby suppressing tumor cell proliferation. oup.comwikipedia.org

The interplay between the LOX family and these signaling pathways is complex and can be influenced by other signaling molecules. For example, the activated Epidermal Growth Factor Receptor (EGFR) can regulate LOX expression via the PI3K/AKT, MEK/ERK, and SAPK/JNK pathways. nih.govresearchgate.net

Regulation of Lysyl Oxidase Gene Expression and Protein Activity

The expression and activity of lysyl oxidase family members are tightly controlled at multiple levels, including transcription, post-transcription, and post-translation. This intricate regulation ensures that their enzymatic functions are appropriately deployed during development, tissue homeostasis, and in response to pathological conditions.

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The transcriptional regulation of LOX genes is complex, involving various transcription factors and regulatory elements within their promoters. The rat LOX promoter, for instance, contains a metal-response element, a hypoxia-response element, and an antioxidant-response element, along with multiple positive and negative regulatory segments. atlasgeneticsoncology.org

Post-transcriptional regulation also plays a crucial role in controlling LOX expression. For example, cigarette smoke condensate has been shown to inhibit the expression of LOX in lung fibroblasts by both suppressing the activity of the LOX promoter and by decreasing the stability of LOX mRNA. oup.comoup.com This leads to a significant reduction in the half-life of the LOX transcript. oup.com MicroRNAs (miRNAs) are also emerging as key post-transcriptional regulators. For instance, in human granulosa lutein (B1675518) cells, transforming growth factor-β1 (TGF-β1) upregulates LOX expression by downregulating miR-29a. bioscientifica.com

Role of Hypoxia-Inducible Factors (HIFs)

Hypoxia, a common feature of the tumor microenvironment, is a potent inducer of LOX gene expression. This induction is primarily mediated by Hypoxia-Inducible Factors (HIFs). wikipedia.org The LOX promoter contains functional hypoxia response elements (HREs) that are targeted by HIF-1. mdpi.com Several members of the LOX family, including LOX, LOXL2, and LOXL4, are induced by HIF-1. pnas.org

Interestingly, there is a differential response of the LOX gene to different HIF isoforms. HIF-2α has been shown to be a stronger inducer of LOX mRNA and protein expression than HIF-1α. nih.gov This differential regulation is mediated by two previously unidentified HREs in the human LOX promoter. nih.gov Furthermore, a positive feedback loop exists where LOX, induced by HIF-1, can in turn activate HIF-1 via the PI3K/AKT pathway, thereby amplifying the hypoxic response and promoting tumor growth. aacrjournals.orgmdpi.comnih.gov

Processing and Activation of Pro-Lysyl Oxidases

Lysyl oxidases are synthesized as inactive proenzymes (pro-LOX) that require proteolytic processing to become catalytically active. nih.govexlibrisgroup.com This processing occurs extracellularly and is a critical step in regulating their function. Pro-LOX is secreted as a 50 kDa N-glycosylated proenzyme, which is then cleaved to the 32 kDa mature, active enzyme. nih.govresearchgate.net

The cleavage of the N-terminal propeptide from pro-LOX and pro-LOXL1 is primarily catalyzed by Bone Morphogenetic Protein-1 (BMP-1) and related procollagen C-proteinases. mdpi.comnih.govnih.gov In contrast, the processing of pro-LOXL2 can be mediated by furin enzymes. mdpi.com The released propeptide, known as LOX-PP, has its own biological activities that are distinct from the mature enzyme, including tumor suppression. nih.gov

Effects of Cytokines and Growth Factors

A variety of cytokines and growth factors modulate the expression and activity of lysyl oxidases. Transforming growth factor-beta (TGF-β) is a potent inducer of LOX expression in various cell types, including fibroblasts and smooth muscle cells. nih.govnih.govnih.gov This induction is mediated through the Smad signaling pathway. mdpi.com

Other growth factors such as Platelet-Derived Growth Factor (PDGF), Angiotensin II, and Fibroblast Growth Factor (FGF) also regulate LOX expression. nih.gov Vascular Endothelial Growth Factor (VEGF) can upregulate LOX mRNA and activity, and in turn, LOX can enhance VEGF expression through the activation of AKT. nih.govmdpi.com

Conversely, some cytokines can have an inhibitory effect. Tumor Necrosis Factor-alpha (TNF-α) has been shown to decrease the expression of LOX in endothelial cells and fibroblasts. nih.gov However, in the context of myocardial fibrosis, TNF-α can upregulate LOX by activating TGF-β and PI3K signaling. mdpi.com Follicle-stimulating hormone has been observed to reduce both the expression and activity of LOX. spandidos-publications.com

Structural Biology and Enzymology of Lysyl Oxidases

The members of the lysyl oxidase family are copper-dependent amine oxidases that share a conserved catalytic domain at their C-terminus. nih.gov This domain houses the active site, which is essential for the oxidative deamination of lysine residues in collagen and elastin.

Structurally, the LOX family is characterized by a highly conserved C-terminal region and a more variable N-terminal domain. The C-terminus contains a copper-binding motif and a unique cofactor, lysyl-tyrosyl-quinone (LTQ), which is formed by the post-translational modification of a specific lysine and tyrosine residue. wikipedia.orgnih.govresearchgate.net The copper ion is coordinated by three histidine residues. wikipedia.org The N-terminal domains of LOX family members exhibit greater diversity. LOX and LOXL1 possess N-terminal propeptides that are cleaved for activation, while LOXL2, LOXL3, and LOXL4 contain four scavenger receptor cysteine-rich (SRCR) domains, which are thought to mediate protein-protein interactions. mdpi.comnih.govpnas.org

The crystal structure of human lysyl oxidase-like 2 (hLOXL2) has been resolved in a precursor state at a resolution of 2.4 Å. pnas.orgnih.gov This structure revealed that the copper-binding site was occupied by zinc, which prevents the formation of the LTQ cofactor and renders the enzyme inactive. nih.gov This suggests that significant conformational changes are necessary for copper loading and subsequent activation of the enzyme. nih.gov

The enzymatic mechanism of lysyl oxidase involves the oxidation of the ε-amino group of a lysine residue to form a reactive aldehyde, allysine. wikipedia.orgresearchgate.net This reaction is initiated by the condensation of the lysine substrate with the LTQ cofactor to form a Schiff base. wikipedia.org This is followed by the rate-limiting removal of a proton from the ε-carbon of the lysine, leading to the formation of an imine intermediate. Hydrolysis of this intermediate releases the allysine product and regenerates the active enzyme.

Conserved Domains and Structural Motifs

All five members of the lysyl oxidase family share a highly conserved C-terminal catalytic domain. mdpi.comnih.gov This region contains the essential structural and functional motifs required for their enzymatic activity. Key features include:

A Copper-Binding Motif: This site, featuring a characteristic triple histidine (His-x-His-x-His) cluster, is essential for binding the copper ion (Cu²⁺) necessary for the enzyme's catalytic function. nih.govaacrjournals.org

Lysyl-Tyrosyl-Quinone (LTQ) Cofactor: A unique and crucial cofactor is formed post-translationally by the cross-linking of specific lysine and tyrosine residues within the C-terminal domain. mdpi.comresearchgate.net This LTQ cofactor is indispensable for the amine oxidase activity of the enzyme family. nih.gov

A Cytokine Receptor-Like (CRL) Domain: This domain is also a conserved feature within the C-terminal region. mdpi.comresearchgate.net

In contrast to the highly conserved C-terminus, the N-terminal regions of the LOX family proteins are more variable, which allows for their classification into two subgroups. mdpi.com LOX and LOXL1 possess a simpler N-terminal propeptide sequence. researchgate.net Conversely, LOXL2, LOXL3, and LOXL4 are distinguished by the presence of four scavenger receptor cysteine-rich (SRCR) domains in their N-terminal regions, which are believed to mediate protein-protein interactions. mdpi.comresearchgate.netnih.gov

Table 1: Structural Domains of the Lysyl Oxidase Family

Family Member N-Terminal Domain C-Terminal Domain (Conserved)
LOX Propeptide Sequence Catalytic domain with Copper-Binding Motif, LTQ Cofactor, and Cytokine Receptor-Like Domain
LOXL1 Propeptide Sequence Catalytic domain with Copper-Binding Motif, LTQ Cofactor, and Cytokine Receptor-Like Domain
LOXL2 Four SRCR Domains Catalytic domain with Copper-Binding Motif, LTQ Cofactor, and Cytokine Receptor-Like Domain
LOXL3 Four SRCR Domains Catalytic domain with Copper-Binding Motif, LTQ Cofactor, and Cytokine Receptor-Like Domain

| LOXL4 | Four SRCR Domains | Catalytic domain with Copper-Binding Motif, LTQ Cofactor, and Cytokine Receptor-Like Domain |

Active Site Characteristics and Ligand Binding

The catalytic activity of lysyl oxidase is centered within its active site, which is characterized by the presence of a copper (Cu²⁺) atom and the specialized LTQ cofactor. wikipedia.orgnih.gov The enzyme catalyzes the oxidative deamination of the ε-amino group of lysine and hydroxylysine residues on substrates like collagen and elastin. mdpi.com This reaction converts the lysine side chain into a highly reactive aldehyde known as allysine. wikipedia.org

The mechanism involves the LTQ cofactor, which acts as the site of the primary reaction. wikipedia.org The ε-amine of a lysine residue on the substrate protein condenses with the LTQ cofactor. wikipedia.org This is followed by the rate-limiting step of proton removal and subsequent hydrolysis, which releases the allysine product and regenerates the cofactor for the next catalytic cycle. wikipedia.org This entire process is copper-dependent, as the metal ion is essential for the initial formation and function of the LTQ cofactor. researchgate.net

Oligomeric States and Functional Asymmetry

Research into the quaternary structure of lysyl oxidase family members has provided insights into their functional states. While human LOX is thought to be monomeric, other forms, such as that found in Pichia pastoris, can form homodimers. wikipedia.orgnih.gov

Detailed biophysical studies on human lysyl oxidase-like 2 (LOXL2) have shown that its oligomeric state is concentration-dependent. nih.govnih.gov At lower concentrations (<~1 mM), full-length LOXL2 exists predominantly as a monomer, with a smaller fraction forming dimers. nih.govresearchgate.net In contrast, a proteolytically processed form of LOXL2, which lacks the first two N-terminal SRCR domains, exists exclusively as a monomer. nih.gov This suggests that the N-terminal domains may play a role in the self-association of some family members.

Table 2: Observed Oligomeric States of Full-Length Human LOXL2

Oligomeric State Percentage of Population (at ~0.88 mg/mL)
Monomer ~83.6%
Dimer ~11.6%
Tetramer/Pentamer ~4.7%

Data derived from sedimentation velocity analytical ultracentrifugation studies.

Importance of Propeptide Regions in Regulation and Interaction

The N-terminal propeptide regions, particularly of LOX and LOXL1, play a critical multifaceted role in the life cycle of the enzyme. nih.gov LOX is synthesized as an inactive proenzyme (pro-LOX), and the propeptide is crucial for several regulatory functions before it is cleaved. nih.gov

Key functions of the propeptide include:

Maintaining Enzyme Latency: A primary role of the propeptide is to keep the enzyme in an inactive state within the secretory pathway, preventing premature and unregulated enzymatic activity. nih.gov

Facilitating Protein Folding and Secretion: The propeptide acts as an intramolecular chaperone, aiding in the correct folding of the proenzyme. nih.gov Studies have shown that complete deletion of the propeptide prevents the mature enzyme from exiting the endoplasmic reticulum. researchgate.net Furthermore, glycosylation within the propeptide region, while not essential for secretion, is required for the optimal enzymatic activity of the mature LOX protein, likely by facilitating proper folding. nih.gov

Mediating Extracellular Interactions: The propeptide region of LOX has been shown to bind directly to extracellular matrix components, such as tropoelastin and fibulin-4, helping to target the proenzyme to sites of active matrix remodeling. nih.gov

Independent Biological Activity: Following cleavage from the proenzyme, the released lysyl oxidase propeptide (LOX-PP) exhibits its own biological activities, which are distinct from the enzymatic function of mature LOX. mdpi.com Notably, LOX-PP has been identified as a tumor suppressor, capable of inhibiting Ras-dependent signaling pathways and cell proliferation. mdpi.comnih.gov It can also inhibit angiogenic factors and the invasive phenotype of cancer cells. mdpi.com

Research Methodologies for Lysyl Oxidase Analysis

In Vitro Enzyme Activity Assays (e.g., Fluorometric Assays)

Quantifying the enzymatic activity of lysyl oxidase is fundamental to studying its function. While traditional methods involved tritium-release assays, fluorometric assays are now more commonly used due to their enhanced sensitivity and safety. nih.gov

These assays typically operate on a coupled-enzyme principle. nih.govaatbio.com LOX activity on a specific substrate (e.g., 1,5-diaminopentane or a proprietary amine substrate) results in the production of an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). nih.govsigmaaldrich.com The released hydrogen peroxide is then used in a secondary reaction catalyzed by horseradish peroxidase (HRP). sigmaaldrich.com HRP, in the presence of H₂O₂, oxidizes a fluorogenic probe (such as Amplex Red or a proprietary red fluorescence substrate), converting it into a highly fluorescent product (e.g., resorufin). nih.gov The resulting increase in fluorescence, which can be measured with a fluorescence plate reader, is directly proportional to the LOX activity in the sample. aatbio.com These kits can detect LOX activity from purified enzymes as well as from biological samples like cell culture media.

Table 3: Principle of a Typical Fluorometric Lysyl Oxidase Activity Assay

Step Component(s) Reaction/Process
1. Primary Reaction Lysyl Oxidase (Sample), Amine Substrate, O₂, H₂O LOX catalyzes the oxidation of the substrate, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).
2. Detection Reaction Hydrogen Peroxide (from Step 1), Horseradish Peroxidase (HRP), Fluorogenic Probe HRP uses H₂O₂ to oxidize the non-fluorescent probe into a highly fluorescent product.

| 3. Measurement | Fluorescence Microplate Reader | The increase in fluorescence intensity is measured over time (e.g., Ex/Em = 540/590 nm). |

Genetic Manipulation (e.g., Knockdown, Overexpression)

Genetic manipulation in cellular and animal models has been indispensable for elucidating the physiological and pathological roles of the lysyl oxidase family.

Gene Knockout/Knockdown: Creating knockout mice by deleting a specific LOX family gene has revealed their critical, and sometimes non-redundant, roles in development. For example, homozygous inactivation of the Lox gene in mice is perinatally lethal, with pups exhibiting severe cardiovascular defects, including aortic aneurysms, and abnormalities in the respiratory system due to defective collagen and elastin fibers. jax.orgnih.gov Tissue-specific knockouts, such as in osteoblasts or megakaryocytes, have been used to study the role of LOX in bone formation, revealing sex-dependent effects on bone volume and architecture. bu.eduashpublications.org Similarly, knockdown studies using RNA interference (RNAi) in cancer cell lines are used to investigate the role of specific LOX members in tumor progression and metastasis. frontiersin.org

Gene Overexpression: Transgenic animal models that overexpress a lysyl oxidase family member are used to study the consequences of elevated enzyme activity. For instance, mice with cardiac-specific overexpression of LOX have been instrumental in demonstrating that excess LOX activity promotes cardiac fibrosis, accelerates adverse cardiac remodeling, and can impair diastolic function. physiology.orgnih.gov These models show that increased LOX leads to greater collagen cross-linking and stiffness, contributing to the pathophysiology of heart failure. nih.govphysoc.org Overexpression studies have also linked elevated LOX to increased oxidative stress, as H₂O₂ is a byproduct of its catalytic activity. nih.gov

Table 4: Summary of Findings from Genetic Manipulation Studies

Genetic Model Gene(s) Targeted Key Findings
Global Knockout Mouse Lox Perinatal lethality; aortic aneurysms; defective respiratory system; abnormal collagen and elastin fibers. jax.orgnih.gov
Global Knockout Mouse Loxl1 Not lethal but causes pelvic prolapse, enlarged lung air spaces, and lax skin due to impaired elastic fiber regeneration. nih.gov
Tissue-Specific Knockout Mouse Lox (in megakaryocytes) Affects bone volume and collagen architecture in a sex-dependent manner. ashpublications.org

| Cardiac Overexpression Mouse | LOX | Accelerates cardiac remodeling, aggravates hypertrophy, impairs diastolic function, and increases oxidative stress. nih.govnih.gov |

Table of Compounds

Compound Name
1,5-diaminopentane
Allysine
Amplex Red
Ammonia
Copper
Elastin
Fibulin-4
Homovanillic acid
Horseradish peroxidase
Hydrogen peroxide
Hydroxylysine
Lysine
Lysyl-tyrosyl-quinone
Resorufin
Tropoelastin

Proteomic Approaches for Substrate Identification

The identification of substrates for the lysyl oxidase (LOX) family of enzymes is crucial for understanding their diverse biological roles, from extracellular matrix (ECM) remodeling to the regulation of cellular signaling. Proteomic strategies have become indispensable in this endeavor, offering powerful tools to identify and characterize LOX substrates in complex biological systems.

Mass spectrometry (MS) stands as a cornerstone technique in this context. MS-based approaches can identify novel protein substrates and map the specific lysine residues that are modified by LOX enzymes. By comparing the proteomes of cells or tissues with differing LOX activity, researchers can pinpoint proteins that undergo LOX-dependent modifications. For instance, high-resolution mass spectrometry can be used to analyze tissues from knockout mouse models to identify specific post-translational effects, such as the under-hydroxylation of lysines at cross-linking sites in type I collagen. nih.gov Furthermore, MS can be coupled with liquid chromatography (LC-MS/MS) to analyze complex protein digests and identify specific peptide sequences containing the aldehyde products of LOX activity, allysine and hydroxyallysine. wikipedia.orgscispace.com This powerful combination allows for the precise mapping of cross-linking sites within and between substrate proteins. nih.gov

Activity-based probes (ABPs) represent another sophisticated proteomic approach. These probes are designed to specifically and covalently bind to the active site of active LOX enzymes. ABPs typically consist of a reactive group that targets the enzyme's active site, a linker, and a reporter tag, such as biotin (B1667282) or a fluorophore. The biotin tag allows for the affinity purification of LOX-probe complexes, which can then be identified by mass spectrometry. This method not only confirms the presence of active LOX family members but also enables the pull-down and subsequent identification of interacting substrate proteins. For example, a biotinylated ABP has been designed to potently and irreversibly bind to unoccupied lysyl oxidase active sites, allowing for the measurement of target inhibition. researchgate.net

Fluorescence-based probes have also been developed to monitor LOX activity in real-time. researchgate.net These probes often work on a "turn-on" mechanism, where they become fluorescent upon reacting with the products of the LOX-catalyzed reaction, such as hydrogen peroxide or the aldehyde groups on cross-linked collagens. While less direct for substrate identification, these probes are valuable for screening for LOX activity in various biological samples and for high-throughput screening of potential inhibitors. researchgate.netresearchgate.net

Bioorthogonal labeling is an emerging strategy that involves the metabolic incorporation of a chemically modified amino acid into proteins. This "chemical reporter" can then be selectively reacted with a probe, allowing for the visualization and identification of newly synthesized proteins that may serve as LOX substrates. nih.gov

These proteomic approaches provide a multi-faceted toolkit for elucidating the full spectrum of LOX family substrates, extending beyond the classical ECM proteins like collagen and elastin to novel intracellular and extracellular targets.

Proteomic Technique Principle Application in LOX Substrate Identification Key Findings/Advantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Identification of LOX-modified proteins and mapping of specific cross-linking sites. nih.govwikipedia.orgEnables precise identification of substrates like collagen and their modification sites. nih.gov
Activity-Based Probes (ABPs) Covalently bind to the active site of active enzymes.Detection and enrichment of active LOX enzymes and their interacting partners. researchgate.netAllows for specific targeting of active enzyme populations and measurement of inhibitor engagement. researchgate.net
Fluorescence-Based Probes Emit a fluorescent signal upon reaction with a product of enzyme activity.Real-time monitoring of LOX activity in various biological settings. researchgate.netresearchgate.netUseful for high-throughput screening and assessing overall LOX activity in tissues. researchgate.net
Bioorthogonal Labeling Incorporation of a chemical reporter into biomolecules for selective probing.Labeling and tracking of potential new protein substrates for LOX enzymes. nih.govAllows for the study of substrate dynamics and localization in living systems. nih.gov

Structural Determination Techniques (e.g., X-ray Crystallography, Cryo-EM)

Elucidating the three-dimensional (3D) structures of the lysyl oxidase family members is paramount for understanding their catalytic mechanisms, substrate specificity, and for the rational design of specific inhibitors. However, obtaining high-resolution structures of these enzymes has been historically challenging.

The primary obstacle has been the difficulty in producing sufficient quantities of soluble, stable, and active protein for structural studies. acs.org Mature LOX, in particular, becomes highly insoluble upon its enzymatic release from the proenzyme form. acs.org These challenges have long hampered efforts to crystallize the full-length, active enzymes.

The LOXL2 structure revealed a catalytic domain with a complex fold, including a β-sandwich core. researchgate.net It also shed light on the structure of the scavenger receptor cysteine-rich (SRCR) domains present in the N-terminal region of LOXL2, LOXL3, and LOXL4, which are believed to mediate protein-protein interactions. nih.govmdpi.com

While X-ray crystallography was successful for LOXL2, other techniques like cryo-electron microscopy (Cryo-EM) are emerging as powerful alternatives for structural determination, especially for proteins that are difficult to crystallize or are part of large complexes. Although specific Cryo-EM structures for the LOX family have not been prominently reported, this technique holds future promise for capturing these enzymes in different functional states or in complex with their substrates.

The structural information, primarily from the LOXL2 crystal structure, is crucial for interpreting functional data and for guiding computational studies aimed at modeling the active forms of all five LOX family members.

Technique Protein Studied Resolution Key Structural Insights
X-ray Crystallography Human Lysyl Oxidase-Like 2 (hLOXL2)2.4 ÅRevealed the structure in a precursor state with zinc in the active site. nih.gov Showed that LTQ precursor residues are distant, implying a large conformational change for activation. nih.gov Provided a template for the overall fold of the LOX family. acs.org

Homology Modeling and Molecular Dynamics Simulations

In the absence of experimentally determined structures for all members of the lysyl oxidase family, particularly for the prototypic LOX enzyme, computational methods like homology modeling and molecular dynamics (MD) simulations have become essential tools. acs.org These approaches leverage the available structural information, primarily the crystal structure of human LOXL2, to build predictive 3D models and study their dynamic behavior.

Homology modeling, or comparative modeling, constructs a 3D model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a homologous "template" protein. Given the high sequence identity (around 49%) in the catalytic domains between human LOX and LOXL2, the LOXL2 crystal structure has served as a robust template for building models of LOX. acs.org Several research groups have successfully generated 3D models of human LOX that incorporate all its known biochemical features, including the copper ion coordination, the catalytically essential lysyl tyrosylquinone (LTQ) cofactor, and the correct disulfide bridge patterns, which were not fully resolved in previous in silico attempts. acs.org

These models provide valuable insights into the architecture of the active site. For example, a 3D model of human LOX revealed that the catalytic site is situated within a groove flanked by two flexible loops. acs.org This model is the first to successfully incorporate the LTQ cofactor with the copper ion in a catalytically relevant orientation. acs.org

Once a static 3D model is built, molecular dynamics (MD) simulations are employed to study its stability and conformational dynamics over time. MD simulations solve Newton's equations of motion for the atoms in the protein, providing a trajectory of how the protein's structure fluctuates. Simulations extending up to 1 microsecond (μs) have been used to assess the stability of LOX homology models. acs.org These simulations have shown that the models are stable and that the flexible loops surrounding the catalytic groove can change their conformation. researchgate.net This observed flexibility suggests a "hinge" mechanism, where the opening of the groove can vary to accommodate substrates of different sizes. researchgate.net

Together, homology modeling and MD simulations provide powerful predictive tools to bridge the gap left by the challenges of experimental structure determination. They generate testable hypotheses about structure-function relationships and serve as a foundation for virtual screening and the rational design of specific LOX inhibitors for therapeutic applications. researchgate.net

Lysyl Trna Synthetase: Beyond Translation in Cellular Regulation

Fundamental Role in Protein Biosynthesis

The canonical function of Lysyl-tRNA synthetase is central to the fidelity of protein translation. This enzyme ensures that the amino acid lysine (B10760008) is correctly incorporated into nascent polypeptide chains as dictated by the messenger RNA (mRNA) template.

Aminoacylation of Cognate tRNAs with Lysine

Lysine + tRNALys + ATP → Lysyl-tRNALys + AMP + PPi aars.online

This process ensures that the ribosome receives the correct amino acid for incorporation into the growing polypeptide chain, thereby maintaining the integrity of the genetic code. pnas.org The resulting charged tRNA, Lysyl-tRNALys, is then delivered to the ribosome for protein synthesis.

Mechanisms of ATP-Dependent Lysine Activation

The aminoacylation reaction is powered by the hydrolysis of ATP. nih.gov In the first step, LysRS activates lysine by reacting it with ATP to form a lysyl-adenylate intermediate and releasing pyrophosphate (PPi). nih.govnih.gov This activation step is crucial as it provides the necessary energy for the formation of the high-energy ester bond between lysine and its tRNA. nih.gov

The active site of LysRS is meticulously shaped to facilitate the nucleophilic attack of the lysine carboxylate on the alpha-phosphate of ATP. nih.govresearchgate.net While no specific residues are directly involved in the catalysis, a network of highly conserved amino acids and three metal ions coordinate the substrates and stabilize the pentavalent transition state. nih.govebi.ac.uk

A key distinction exists between the two classes of LysRS in this initial step. The Class II LysRS can generate the enzyme-bound lysyl-adenylate using only lysine and ATP. nih.gov In contrast, the Class I LysRS requires the binding of tRNALysbefore aminoacyl-adenylate synthesis can occur, a characteristic shared with a few other Class I aaRSs. nih.govnih.gov

tRNA Recognition and Specificity

The accurate recognition of the correct tRNA molecule by the synthetase is paramount for translational fidelity. Both Class I and Class II LysRS enzymes recognize the same key regions on the tRNALys molecule: the anticodon loop and the acceptor stem, which includes the discriminator base at position 73 (N73). nih.govnih.gov This recognition is sequence-specific and suggests that the identity of tRNALys may have evolved before at least one of the LysRS enzymes. nih.gov

Despite recognizing the same regions, the two classes of LysRS approach the tRNALys from opposite sides. nih.gov Class I enzymes typically bind to the minor groove of the acceptor helix, while Class II enzymes bind to the major groove. pnas.orgpnas.org Furthermore, the relative importance of specific nucleotides within these recognition sites can vary between the two classes. nih.gov For instance, the G2•U71 wobble pair in the acceptor stem of spirochete tRNALys acts as an anti-determinant for Class II LysRS but does not affect recognition by the Class I enzyme. nih.gov

In human LysRS (a Class II enzyme), post-transcriptional modifications in the anticodon loop of tRNALys3, specifically mcm5s2U at position 34 and ms2t6A at position 37, play a significant role in its recognition. nih.govoup.com

Structural and Mechanistic Aspects of Lysyl-tRNA Synthetase

The existence of two distinct structural classes of LysRS that perform the same function is a fascinating example of convergent evolution. nih.govaars.online

Classification as Class I or Class II Aminoacyl-tRNA Synthetase

Aminoacyl-tRNA synthetases are divided into two structurally unrelated classes, Class I and Class II, each comprising ten enzymes. pnas.orgnih.gov Lysyl-tRNA synthetase is unique in that it is the only aaRS to have members in both classes. nih.govnih.gov

Class I LysRS: These are less common and are found predominantly in archaea and a limited number of bacteria. nih.gov They are characterized by a Rossmann fold catalytic domain. pnas.org

Class II LysRS: This is the more prevalent form, found in most bacteria and all eukaryotes. nih.gov Their catalytic domain is built around an antiparallel β-fold. pnas.org

This dual-class existence suggests that the two forms of LysRS arose through convergent evolution, where unrelated proteins evolved to perform the same function. aars.online

FeatureClass I LysRSClass II LysRS
Prevalence Most archaea, some bacteria nih.govMost bacteria, all eukaryotes nih.gov
Catalytic Domain Structure Rossmann fold pnas.orgAntiparallel β-fold pnas.org
tRNA Acceptor Stem Binding Minor groove side pnas.orgpnas.orgMajor groove side pnas.orgpnas.org
Lysine Activation tRNA-dependent nih.govnih.govtRNA-independent nih.gov

Active Site Architecture and Catalytic Intermediates

The active site of LysRS is a highly organized pocket that binds lysine, ATP, and the acceptor end of tRNALys.

In the well-studied E. coli Class II LysRS (LysU), the catalytic domain has a topology characteristic of its class. rcsb.org The active site positions the substrates for the formation of the lysyl-adenylate intermediate. nih.gov This intermediate is a key catalytic species where lysine is attached to the alpha-phosphate of AMP. nih.gov The binding of adenine (B156593) induces an ordering of a loop near the catalytic pocket that is disordered when only lysine is bound. nih.govresearchgate.net

Conformational Dynamics During Aminoacylation

The primary function of Lysyl-tRNA Synthetase (LysRS), the aminoacylation of its cognate tRNA with lysine, is a highly dynamic process involving significant conformational changes upon substrate binding. acs.org This process ensures the fidelity of protein synthesis. The binding of the lysine substrate to the enzyme triggers a complex reorganization of the active site. acs.org In Escherichia coli LysRS, this is initiated by the formation of hydrogen bonds between the lysine substrate and residues such as Gly216 and Arg262. acs.org This initial interaction leads to the ordering of two flexible loops and induces a 10° rotation of a four-helix bundle domain, resulting in a more "closed" and catalytically competent conformation of the active site. acs.org

High-resolution structural studies of human LysRS (h-LysRS) have further elucidated the ordered nature of the aminoacylation reaction. The process occurs in two distinct, structurally ordered catalytic steps. biorxiv.org The formation of the lysyl-adenylate intermediate, coupled with the release of the pyrophosphate byproduct, must occur before the 3'-CCA end of the tRNA can dock into the active site for the final transfer of lysine. biorxiv.org The binding of tRNALys itself involves the N-terminal domain of LysRS anchoring the anticodon stem-loop, which positions the 3'-acceptor end of the tRNA into the C-terminal catalytic domain. nih.gov

Furthermore, post-translational modifications can dramatically alter these dynamics. The phosphorylation of a key serine residue (Ser207) in human LysRS induces a significant conformational change from a "closed" to an "open" state. nih.govtarget.re.kr This switch markedly reduces its tRNA aminoacylation activity, highlighting a crucial mechanism for regulating its canonical function. nih.govnih.gov

FeatureDescriptionKey Residues/Domains InvolvedReference
Lysine Binding Induces a "closed" conformation of the active site.Gly216, Arg262 (in E. coli) acs.org
tRNA Binding The anticodon loop binds to the N-terminal domain, positioning the 3'-acceptor end in the C-terminal catalytic domain.N-terminal and C-terminal domains nih.gov
Reaction Steps Aminoacylation is a structurally ordered two-step process: lysyl-adenylate formation precedes tRNA docking.Active Site biorxiv.org
Regulatory Phosphorylation Phosphorylation of Ser207 causes a switch to an "open" conformation, inactivating aminoacylation.Ser207 nih.govtarget.re.kr

Oligomeric States (e.g., Dimer, Tetramer) and Their Functional Implications

The functionality of most aminoacyl-tRNA synthetases, including LysRS, is intrinsically linked to their oligomeric state. researchgate.net LysRS enzymes are known to exist as oligomers, typically acting as dimers (α2). oup.comnih.gov This dimeric form is considered the fundamental functional unit for its canonical role in translation. nih.gov All class II synthetases, the group to which LysRS belongs, are characterized by their oligomeric structures, which can be dimers or tetramers. biorxiv.org

In addition to the common dimeric form, human LysRS has been observed to form a tetrameric structure. nih.govbohrium.com The crystal structure of this tetramer suggests significant implications for its integration into larger cellular assemblies, particularly the multi-aminoacyl-tRNA synthetase complex (MSC). nih.gov The formation of this tetramer may be a crucial aspect of how LysRS is assembled into the core of the MSC. nih.gov This higher-order oligomerization could play a role in regulating the enzyme's accessibility and function, potentially sequestering it within the complex or presenting it for non-canonical roles upon release. nih.gov The balance between dimeric and tetrameric states, and their association with the MSC, is therefore critical for modulating both the translational and non-translational functions of LysRS.

Oligomeric StateDescriptionFunctional ImplicationReference
Dimer (α2) The common and fundamental functional unit for LysRS.Essential for canonical aminoacylation activity. oup.comnih.gov
Tetramer A higher-order structure observed for human LysRS.Implicated in the assembly and structure of the Multi-Aminoacyl-tRNA Synthetase Complex (MSC). nih.govbohrium.com

Non-Canonical Functions and Regulatory Roles

Involvement in Signal Transduction Pathways (e.g., Ap4A Synthesis)

Beyond its role in protein synthesis, LysRS is a key player in cellular signaling, primarily through its ability to synthesize the signaling molecule diadenosine tetraphosphate (B8577671) (Ap4A). target.re.kr This non-canonical function is tightly regulated by post-translational modification. Upon specific stimuli, such as in immunologically activated mast cells, LysRS is phosphorylated on serine 207 (Ser207). nih.govtarget.re.krresearchgate.net This phosphorylation event triggers a conformational switch that inactivates its aminoacylation function but allosterically activates its ability to produce Ap4A. nih.govtarget.re.kr Research has also shown that LysRS can catalyze the formation of other related molecules, such as diadenosine pentaphosphate (Ap5A) and diadenosine hexaphosphate (Ap6A). researchgate.net

The LysRS-Ap4A signaling axis plays a critical role in regulating gene expression. Once synthesized, Ap4A acts as a second messenger. target.re.kr It can translocate to the nucleus and bind to the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1). nih.govresearchgate.net This binding disrupts the inhibitory interaction between HINT1 and transcription factors such as microphthalmia-associated transcription factor (MITF) and upstream transcription factor 2 (USF2), leading to their activation and the transcription of their target genes. nih.govresearchgate.netnih.gov This pathway has been implicated in various cellular processes, including immune responses and HIV-1 proviral DNA transcription. nih.govnih.gov The LysRS-Ap4A axis is also involved in modulating innate immunity by acting as a buffer for STING signaling, establishing it as a potential pharmacological target for inflammatory diseases.

Regulation of Gene Expression and Chromatin

LysRS directly influences gene expression through the Ap4A signaling pathway. By catalyzing the production of Ap4A, which in turn releases the transcriptional repression of factors like MITF and USF2, LysRS effectively acts as an upstream regulator of a specific set of genes. target.re.krresearchgate.net This mechanism represents a direct link between a core component of the translation machinery and the regulation of nuclear transcription. The knockdown of LysRS expression has been shown to significantly decrease the transcription of MITF-inducible genes, confirming its essential role in this regulatory network. target.re.kr

This function is initiated by specific cellular signals that lead to the phosphorylation of LysRS at Ser207, its release from the MSC, and its translocation to the nucleus, where it produces Ap4A in proximity to its targets. researchgate.netnih.gov This spatial and temporal control ensures that the activation of gene expression is tightly regulated. In the context of HIV-1, nuclear LysRS produces Ap4A to activate USF2, which subsequently promotes the transcription of proviral DNA. nih.gov

In plants, altered expression of LysRS has been shown to cause the misacylation of non-cognate tRNAs, leading to the translational recoding of lysine at incorrect codons. drugbank.comthebiogrid.org This demonstrates an alternative mechanism by which the levels and activity of LysRS can regulate the final output of gene expression at the translational level. drugbank.com

Interaction with Multi-Aminoacyl-tRNA Synthetase Complex (MSC)

In the cytoplasm of higher eukaryotes, LysRS is a key component of a stable, high-molecular-mass multi-aminoacyl-tRNA synthetase complex (MSC). nih.govnih.gov This complex is thought to serve as a reservoir for synthetases, channeling them efficiently for protein synthesis while also providing a hub for regulating their non-canonical functions. nih.govtarget.re.krnih.gov The MSC consists of nine different synthetases and three auxiliary scaffold proteins known as aminoacyl-tRNA synthetase complex-interacting multifunctional proteins (AIMPs). nih.govresearchgate.net

LysRS is held within the MSC primarily through a strong interaction with the scaffold protein AIMP2 (also known as p38). target.re.krnih.gov Structural and biochemical analyses have revealed that the N-terminal region of AIMP2 binds to the catalytic domain of LysRS, stabilizing the enzyme in a "closed" conformation that protects its essential aminoacylation activity, particularly under stressed conditions. nih.govnih.govnih.gov Specific residues in human LysRS, including Lys356 and His364, have been identified as crucial for this interaction with AIMP2. nih.gov More recent findings suggest an even tighter assembly, where two AIMP2 peptides form a scaffold to hold two LysRS dimers. nih.govsemanticscholar.org

The association of LysRS with the MSC is dynamic. The balance between its MSC-associated and free states is critical for cellular homeostasis. nih.gov The release of LysRS from the MSC is a prerequisite for its non-canonical signaling functions. This dissociation is triggered by the phosphorylation of Ser207, which creates steric clashes that disrupt the binding interface with AIMP2, leading to the release of LysRS from the complex. nih.govtarget.re.kr

Interacting ProteinRole in InteractionConsequence of InteractionReference
AIMP2/p38 Scaffold protein that binds the catalytic domain of LysRS.Sequesters LysRS in the MSC; stabilizes its "closed," translationally active conformation. target.re.krnih.govnih.gov
Other MSC components Forms a large complex with eight other synthetases and two other AIMPs.Facilitates efficient protein synthesis and serves as a reservoir for non-canonical functions. nih.govresearchgate.net

Subcellular Localization and Translocation

The subcellular localization of LysRS is central to its functional duality. In its basal state, LysRS is predominantly localized in the cytoplasm as part of the multi-aminoacyl-tRNA synthetase complex (MSC). nih.govnih.gov This cytoplasmic anchoring ensures its availability for the canonical function of protein synthesis.

However, upon receiving specific extracellular signals, a portion of the LysRS pool undergoes translocation to the nucleus. target.re.krresearchgate.net This change in localization is a critical step that enables its non-canonical, transcriptional regulatory functions. The trigger for this translocation is the phosphorylation of LysRS at Ser207, which causes its dissociation from the cytoplasmic MSC. nih.govtarget.re.kr Once freed from the complex, phosphorylated LysRS can move into the nucleus. nih.govresearchgate.net

Inside the nucleus, LysRS carries out its signaling role by synthesizing Ap4A, which then activates transcription factors like MITF and USF2. researchgate.netnih.gov This mechanism has been observed in various contexts, including immune cell activation and during HIV-1 infection, where nuclear LysRS promotes proviral gene expression. nih.govnih.gov The dynamic shuttling of LysRS between the cytoplasm and the nucleus represents a key regulatory mechanism that allows the cell to switch the enzyme's function from translation to transcription in response to environmental cues.

Post-Translational Regulation of Lysyl-tRNA Synthetase

The functional plasticity of LysRS is heavily dependent on post-translational modifications (PTMs), which act as molecular switches to modulate its localization, catalytic activity, and interaction partners. nih.gov In higher eukaryotes, LysRS is often found within a large multi-aminoacyl-tRNA synthetase complex (MSC), a depot from which it can be released to perform non-canonical functions upon receiving specific cellular signals. oup.comoup.com Phosphorylation is a key PTM that governs this release and functional switch. pnas.org

Phosphorylation is a critical mechanism for regulating the diverse activities of LysRS. Specific kinases can add phosphate (B84403) groups to serine, threonine, or tyrosine residues, triggering conformational changes that alter the enzyme's function and cellular location.

One of the most well-studied phosphorylation events occurs on serine 207 (Ser207) of human LysRS. oup.comoup.com In mast cells, immunological stimulation via IgE receptors leads to the phosphorylation of Ser207. nih.gov This modification has also been observed during HIV-1 infection, highlighting its importance in pathological processes. oup.comuiowa.edu Another identified phosphorylation site is Threonine 52 (Thr52), which is modified in response to laminin (B1169045) signaling in the cell matrix and has been implicated in promoting cancer cell migration. nih.gov

These phosphorylation events are often triggered by specific signaling cascades. For instance, the activation of a mitogen-activated protein kinase (MAPK) signaling pathway can promote the phosphorylation of LysRS at Ser207. This targeted modification allows the cell to rapidly repurpose LysRS from its translational role to a regulatory one in response to external stimuli.

Phosphorylation acts as a rheostat, dialing down the canonical activity of LysRS while simultaneously amplifying its non-canonical functions. The phosphorylation of Ser207 induces a significant conformational change, shifting the enzyme from a "closed" state, which is competent for tRNA charging, to an "open" state. oup.comoup.com

This structural rearrangement has two major consequences:

Reduced Aminoacylation: The "open" conformation is defective in its primary role of charging tRNA with lysine, effectively decreasing its contribution to global protein synthesis. oup.comnih.gov

Enhanced Non-Canonical Functions: The same phosphorylation event that hinders translation stimulates other catalytic and regulatory activities. Specifically, Ser207 phosphorylation increases the synthesis of the signaling molecule diadenosine tetraphosphate (Ap4A) by about threefold. oup.com It also causes LysRS to dissociate from the MSC and translocate to the nucleus. oup.comnih.gov In the nucleus, the newly synthesized Ap4A can activate transcription factors such as microphthalmia-associated transcription factor (MITF) and upstream transcription factor 2 (USF2), thereby regulating gene expression programs involved in immune responses and HIV-1 transcription. oup.comuiowa.edunih.gov

This functional switch is a prime example of "gene sharing," where a single protein has evolved to perform multiple, distinct functions that are regulated by cellular signals. biocon.re.kr

Phosphorylation SiteTriggering SignalEffect on AminoacylationEffect on Non-Canonical FunctionReference
Ser207IgE stimulation, HIV-1 infection, MAPK signalingDecreasedIncreased Ap4A synthesis, dissociation from MSC, nuclear translocation, activation of MITF/USF2 transcription factors oup.comoup.comuiowa.edu
Thr52Laminin signalingNot fully characterizedRelease from MSC, stabilization of laminin receptor 67-LR, promotion of tumor cell migration nih.govmdpi.com

Research Methodologies for Lysyl-tRNA Synthetase Studies

A variety of sophisticated biochemical and molecular biology techniques are used to investigate the multifaceted nature of LysRS. These methods allow researchers to probe its enzymatic activities, understand the roles of specific amino acid residues, and map its complex network of protein interactions.

Aminoacylation Assays: The canonical function of LysRS is quantified through aminoacylation assays, which measure the attachment of lysine to its cognate tRNA. Traditional methods typically involve monitoring the incorporation of a radiolabeled amino acid (e.g., [³H]-lysine or [¹⁴C]-lysine) onto tRNA. The resulting charged tRNA is precipitated, and the radioactivity is measured to determine the extent of the reaction. nih.gov Another approach uses tRNA labeled with [³²P] at its 3' end; the aminoacylation can be detected by changes in the migration of tRNA fragments on a gel after nuclease digestion. nih.gov More recently, label-free assays have been developed that use techniques like biotinylation of the charged amino acid followed by streptavidin-based detection, which can be visualized on a gel. mdpi.com

Ap4A Synthesis Assays: The non-canonical synthesis of Ap4A is a key secondary function of LysRS. This activity is typically assayed by incubating purified LysRS with its substrates, L-lysine and adenosine (B11128) triphosphate (ATP). nih.gov The reaction products are then separated using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov The amount of Ap4A produced can be quantified, often by using radiolabeled [α-³²P]ATP and detecting the resulting radioactive Ap4A. nih.govpnas.org These assays have shown that Ap4A synthesis by class II LysRS enzymes is often stimulated by the presence of zinc ions (Zn²⁺). nih.gov

Site-directed mutagenesis is a powerful tool for dissecting the structure-function relationships of LysRS. acs.org By systematically replacing specific amino acid residues, researchers can determine their importance for substrate binding, catalysis, and protein-protein interactions.

For example, studies on Escherichia coli LysRS (LysU) involved creating 26 different mutants to understand its catalytic mechanism. Mutating a crucial residue, E264, was found to disrupt the Zn²⁺-dependent promotion of Ap4A synthesis, revealing its role in coordinating the substrates in the active site. nih.gov In the context of human LysRS, mutagenesis has been instrumental in confirming the role of phosphorylation. Creating a Ser207 to Alanine (S207A) mutant, which cannot be phosphorylated, severely reduced HIV-1 replication. Conversely, a Ser207 to Aspartate (S207D) mutant, which mimics the negative charge of phosphorylation, rescued this effect, demonstrating that the phosphorylation of this site is critical for the virus's life cycle. oup.comuiowa.edu These protein engineering approaches are essential for validating hypotheses about enzyme function and regulation. biologists.com

ProteinMutationEffect on FunctionResearch FindingReference
E. coli LysUE264KAbolished Ap4A synthesis, uncovered a glycerol (B35011) kinase-like activityDemonstrated E264 is a crucial residue for Zn²⁺-promoted Ap4A synthesis. nih.gov
Human LysRSS207APrevents phosphorylationSeverely reduced HIV-1 replication, indicating phosphorylation is a key host dependency factor. oup.comuiowa.edu
Human LysRSS207DMimics phosphorylationRescued the replication defect of the S207A mutant, confirming the importance of the negative charge at this position for non-canonical functions. oup.comuiowa.edu

To understand the non-canonical roles of LysRS, it is crucial to identify its binding partners. Co-immunoprecipitation (Co-IP) is a cornerstone technique for this purpose. nih.govnih.gov In a Co-IP experiment, an antibody specific to LysRS is used to capture it from a cell lysate. Proteins that are bound to LysRS in a complex will be "co-precipitated" along with it. researchgate.net These associated proteins can then be identified using methods like Western blotting or mass spectrometry. nih.gov

Co-IP and other interaction mapping studies, such as GST pull-down assays, have been vital in establishing the network of LysRS interactors. nih.govmdpi.com These studies have confirmed that LysRS is a component of the MSC through its interaction with scaffold proteins like AIMP2 (also known as p38). nih.govbiocon.re.kr They have also identified interactions with proteins involved in its non-canonical functions, including transcription factors (MITF, USF2) and the histidine triad nucleotide-binding protein 1 (Hint1). nih.govnih.gov Furthermore, the physical interaction between LysRS and the HIV-1 Gag protein, crucial for viral assembly, was also demonstrated using these techniques. nih.gov Mapping these interactions is key to elucidating the diverse cellular pathways in which LysRS participates. researchgate.net

Cellular Localization Studies

Lysyl-tRNA synthetase (LysRS), a crucial enzyme in protein synthesis, exhibits a complex and dynamic subcellular distribution, reflecting its involvement in a variety of cellular processes beyond translation. Studies have revealed its presence in multiple compartments, including the cytoplasm, nucleus, mitochondria, and at the plasma membrane. This diverse localization underscores the enzyme's multifaceted roles in cellular regulation.

The distribution of LysRS is not static; it is regulated by mechanisms such as alternative splicing and post-translational modifications, which can direct the enzyme to different cellular destinations in response to specific signals. Researchers have employed various techniques, including subcellular fractionation and fluorescence microscopy, to elucidate the localization of LysRS and the factors that govern its trafficking within the cell.

In higher eukaryotes, a single gene encodes both the cytoplasmic and mitochondrial forms of LysRS through an alternative splicing mechanism. The primary transcript can be processed to produce two distinct mRNA variants. One variant encodes the cytoplasmic isoform, while the other includes an additional exon that codes for a mitochondrial targeting sequence at the N-terminus, directing this isoform to the mitochondria. Ribonuclease protection analysis has shown that the mRNA for the cytoplasmic form constitutes approximately 70% of the mature transcripts, with the mitochondrial isoform accounting for the remaining 30%.

The localization of LysRS is also dynamically regulated by post-translational modifications, particularly phosphorylation. Upon certain cellular stimuli, such as immunological activation of mast cells, LysRS can be phosphorylated. This modification can trigger its dissociation from the multi-tRNA synthetase complex (MSC) in the cytoplasm and its subsequent translocation to the nucleus. This relocalization is a key step in its non-canonical function as a transcriptional regulator.

The following table summarizes key research findings on the cellular localization of Lysyl-tRNA Synthetase:

Post Translational Modifications Ptms of Lysine Residues in Proteins

Overview of Lysine (B10760008) PTM Diversity and Chemical Changes

Lysine, an essential α-amino acid, possesses a positively charged ε-amino group on its side chain, which plays a crucial role in the structure and function of proteins. nih.gov This amino group is a hub for a multitude of post-translational modifications (PTMs), which are covalent alterations that occur after a protein is synthesized. wikipedia.org These modifications dramatically expand the functional capacity of proteins by altering their physical and chemical properties, such as charge, hydrophobicity, and conformation. This, in turn, can modulate protein stability, localization, enzymatic activity, and interactions with other molecules like proteins and DNA. nih.govoup.comnih.gov The diversity of lysine PTMs is vast, ranging from the addition of small chemical groups like acetyl and methyl groups to the attachment of entire proteins like ubiquitin. nih.govportlandpress.com Over 100,000 sites of lysine modifications have been identified in more than 10,000 proteins, highlighting the widespread importance of these regulatory mechanisms. nih.gov

Lysine acetylation is a highly conserved and abundant PTM involving the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue. nih.gov This reaction is typically catalyzed by enzymes known as lysine acetyltransferases (KATs), also referred to as histone acetyltransferases (HATs). nih.govnih.gov The addition of the acetyl group neutralizes the positive charge of the lysine side chain, which can have profound effects on protein structure and function. nih.govnih.gov For instance, in histone proteins, acetylation of lysine residues reduces the electrostatic interaction between the histones and the negatively charged DNA backbone, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. portlandpress.comnih.gov The process is reversible, with lysine deacetylases (KDACs), including the sirtuin family of enzymes, catalyzing the removal of the acetyl group. nih.gov

Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group of a lysine residue, resulting in monomethyllysine (Kme1), dimethyllysine (Kme2), or trimethyllysine (Kme3). nih.govresearchgate.net Unlike acetylation, methylation does not alter the positive charge of the lysine side chain but does increase its size and hydrophobicity. nih.govacs.org This modification is catalyzed by protein lysine methyltransferases (PKMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govbiosyn.com The different methylation states are recognized by specific "reader" proteins containing domains that bind to methylated lysines, thereby transducing downstream cellular signals. nih.gov Lysine methylation plays a critical role in regulating chromatin structure and gene expression, with the specific outcome (activation or repression) depending on the site of methylation and the degree of methylation. nih.gov The removal of methyl groups is carried out by lysine demethylases (KDMs). nih.gov

Lysine ubiquitination is a highly conserved PTM that involves the covalent attachment of a 76-amino acid protein called ubiquitin to the ε-amino group of a lysine residue in a target protein. nih.gov This process is carried out through a three-step enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.gov The E3 ligase provides substrate specificity, determining which proteins are targeted for ubiquitination. Ubiquitin itself can be further ubiquitinated on any of its seven lysine residues, leading to the formation of polyubiquitin (B1169507) chains with different linkages. The type of ubiquitin chain determines the functional outcome for the modified protein. For instance, polyubiquitination through lysine 48 of ubiquitin typically targets the protein for degradation by the proteasome, while lysine 63-linked chains are often involved in signaling pathways. The process is reversible, with deubiquitinating enzymes (DUBs) removing ubiquitin from substrate proteins.

Beyond acetylation, the ε-amino group of lysine can be modified by a diverse array of other acyl groups, each imparting unique chemical properties to the protein. These modifications, like acetylation, generally neutralize the positive charge of lysine. nih.gov

Propionylation (Kpr) and Butyrylation (Kbu) involve the addition of propionyl and butyryl groups, respectively, from their corresponding acyl-CoA donors (propionyl-CoA and butyryl-CoA). nih.govwikipedia.org These modifications are structurally larger than acetylation and are also catalyzed by some of the same enzymes, such as p300 and CREB-binding protein (CBP). nih.gov Lysine butyrylation exists in two isomeric forms: n-butyrylation and isobutyrylation, derived from different metabolic pathways. oup.comoup.com

Crotonylation (Kcr) is the addition of a crotonyl group from crotonyl-CoA. nih.gov The crotonyl group is structurally distinct from the acetyl group due to the presence of a double bond, which makes it more rigid and planar. oup.com This modification is found on both histone and non-histone proteins and is associated with active gene transcription. nih.govnih.gov

Malonylation (Kmal) and Succinylation (Ksucc) involve the addition of malonyl and succinyl groups, respectively. wikipedia.orgwikipedia.org A key feature of these modifications is that they change the charge of the lysine residue from positive to negative at physiological pH due to the presence of a carboxyl group on the acyl chain. wikipedia.orgwikipedia.org This significant charge reversal can lead to substantial changes in protein structure and function. wikipedia.orgnih.gov Malonyl-CoA and succinyl-CoA serve as the donors for these modifications. wikipedia.orgwikipedia.org

Glutarylation (Kglu) is the addition of a five-carbon glutaryl group from glutaryl-CoA, which also results in a charge switch from positive to negative. nih.govcreative-proteomics.com This modification has been identified on numerous mitochondrial and metabolic enzymes. nih.govresearchgate.net

Lactylation (Kla) is a more recently discovered PTM where a lactyl group is transferred from lactyl-CoA to a lysine residue. nih.govfrontiersin.orgbio-connect.nl This modification is directly linked to cellular metabolism, as lactate (B86563) is a product of glycolysis. aacrjournals.org It has been shown to play a role in gene regulation and has been identified on histones. nih.govaacrjournals.org

Benzoylation (Kbz) involves the addition of a benzoyl group from benzoyl-CoA. nih.govresearchgate.net This modification can be stimulated by sodium benzoate, a common food preservative. researchgate.netscispace.com Histone benzoylation has been shown to be associated with gene expression. nih.govcngb.org

ModificationAbbreviationAdded GroupDonor MoleculeCharge Change
PropionylationKprPropionylPropionyl-CoANeutralization
ButyrylationKbuButyrylButyryl-CoANeutralization
CrotonylationKcrCrotonylCrotonyl-CoANeutralization
MalonylationKmalMalonylMalonyl-CoA+1 to -1
SuccinylationKsuccSuccinylSuccinyl-CoA+1 to -1
GlutarylationKgluGlutarylGlutaryl-CoA+1 to -1
LactylationKlaLactylLactyl-CoANeutralization
BenzoylationKbzBenzoylBenzoyl-CoANeutralization

Carbamylation is a non-enzymatic PTM where isocyanic acid, which can be formed from the decomposition of urea (B33335), reacts with the ε-amino group of lysine residues. wikipedia.org This modification results in the formation of a carbamoyl (B1232498) group. Carbamylation neutralizes the positive charge of the lysine side chain and can lead to alterations in protein structure and function. This modification has been implicated in the pathophysiology of chronic kidney disease, where elevated urea levels contribute to increased protein carbamylation.

Deimination, also known as citrullination, is the conversion of a lysine residue to a citrulline residue. This process is catalyzed by a family of enzymes called peptidylarginine deiminases (PADs). While the primary substrate for PADs is arginine, some evidence suggests that under certain conditions, they may also be able to modify lysine residues, although this is less common. The conversion of a positively charged lysine to a neutral citrulline can have significant impacts on protein structure and function.

Enzymatic Regulation of Lysine PTMs: Writers, Erasers, and Readers

The dynamic and reversible nature of post-translational modifications (PTMs) on lysine residues is governed by a sophisticated enzymatic machinery. This system is often categorized into three functional groups: "writers," "erasers," and "readers". nih.govbohrium.com "Writers" are enzymes that catalyze the addition of a specific modification to a lysine residue. "Erasers" are enzymes that remove these modifications, restoring the lysine to its original state. "Readers" are proteins that contain specialized domains capable of recognizing and binding to specific modified lysine residues, thereby translating the modification into a downstream biological effect. nih.govresearchgate.net This tripartite system allows for precise control over the location, timing, and functional consequences of lysine PTMs, which in turn regulate a vast array of cellular processes. bohrium.comoup.com

Lysine Acetyltransferases (KATs/HATs) and Deacetylases (KDACs/HDACs, Sirtuins)

Lysine acetylation is a key PTM that neutralizes the positive charge of the lysine side chain and is dynamically regulated by two opposing enzyme families. nih.gov

Lysine Acetyltransferases (KATs/HATs): Originally named histone acetyltransferases (HATs) due to their discovery as enzymes that modify histones, they are now more broadly referred to as lysine acetyltransferases (KATs) to reflect their activity on a wide range of non-histone proteins. nih.govmdpi.com KATs transfer an acetyl group from the donor molecule acetyl-CoA to the ε-amino group of a lysine residue. This modification typically leads to a more open chromatin structure, facilitating gene transcription. mdpi.com There are several families of KATs, including GNAT (Gcn5-related N-acetyltransferase), p300/CBP, and MYST, each with distinct substrate specificities and roles in cellular processes. nih.govresearchgate.net For instance, p300/CBP are major enzymes involved in acetylating histones at enhancer regions. nih.gov

Lysine Deacetylases (KDACs/HDACs) and Sirtuins: The removal of acetyl groups is catalyzed by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs). mdpi.commdpi.com This action restores the positive charge on the lysine residue, which is often associated with chromatin condensation and transcriptional repression. mdpi.com KDACs are classified into two main categories based on their catalytic mechanism: the zinc-dependent "classical" HDACs and the NAD+-dependent sirtuins. researchgate.net The classical HDACs are further divided into several classes (I, II, and IV). Sirtuins (Class III HDACs) are a family of enzymes with diverse cellular locations and functions; for example, SIRT2 is primarily cytoplasmic, while SIRT3, SIRT4, and SIRT5 are located in the mitochondria. nih.gov

Enzyme ClassEnzyme FamilyFunctionCofactor
WritersLysine Acetyltransferases (KATs/HATs)Adds acetyl group to lysineAcetyl-CoA
ErasersLysine Deacetylases (KDACs/HDACs)Removes acetyl group from lysineZinc (Zn²⁺)
ErasersSirtuins (Class III HDACs)Removes acetyl group from lysineNAD⁺

Lysine Methyltransferases (KMTs) and Demethylases (KDMs)

Lysine methylation is a versatile PTM that involves the addition of one, two, or three methyl groups to a lysine residue, a process that does not alter the lysine's positive charge. nih.gov This modification is crucial for creating stable signals on chromatin and other proteins.

Lysine Methyltransferases (KMTs): These enzymes, also known as histone lysine methyltransferases, catalyze the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to the ε-amino group of lysine. nih.govnih.gov There are over 50 known human KMTs, which are broadly classified into two main families based on their catalytic domain: the SET-domain-containing family and the DOT1L family. nih.gov KMTs exhibit high specificity for the lysine residue they target and the degree of methylation (mono-, di-, or tri-methylation) they catalyze. nih.gov For example, KMT1C (G9a) primarily catalyzes the dimethylation of H3K9 (histone H3 lysine 9), while KMT1A/B can trimethylate the same residue. nih.gov

Lysine Demethylases (KDMs): The discovery of lysine demethylases (KDMs) confirmed that methylation is a reversible and dynamic process. frontiersin.org KDMs, or histone lysine demethylases, remove methyl groups from lysine residues. nih.gov They are categorized into two main families based on their catalytic mechanism. The first is the amine oxidase family, which includes KDM1A (also known as LSD1) and KDM1B (LSD2), and uses Flavin adenine (B156593) dinucleotide (FAD) as a cofactor. frontiersin.org The second, and larger, family contains the Jumonji C (JmjC) domain and requires iron (Fe²⁺) and α-ketoglutarate as cofactors. frontiersin.org The balance between KMT and KDM activity is critical for regulating gene expression; methylation at sites like H3K4, H3K36, and H3K79 is generally associated with transcriptional activation, whereas methylation at H3K9, H3K27, and H4K20 is linked to repression. nih.govresearchgate.net

Enzyme ClassEnzyme FamilyFunctionKey Feature/Cofactor
WritersLysine Methyltransferases (KMTs)Adds methyl group(s) to lysineSET domain or DOT1L; S-adenosylmethionine (SAM)
ErasersLysine Demethylases (KDMs) - Amine OxidaseRemoves methyl group(s) from lysinee.g., KDM1A/LSD1; Flavin adenine dinucleotide (FAD)
ErasersLysine Demethylases (KDMs) - JmjC DomainRemoves methyl group(s) from lysineJumonji C (JmjC) domain; Iron (Fe²⁺), α-ketoglutarate

Ubiquitin-Activating (E1), Conjugating (E2), and Ligase (E3) Enzymes; Deubiquitinating Enzymes (DUBs)

Ubiquitination is the process of attaching the 76-amino acid protein ubiquitin to a substrate protein, most commonly on a lysine residue via an isopeptide bond. wikipedia.orgcreative-proteomics.com This PTM can signal for protein degradation, alter protein localization, or modulate protein-protein interactions. wikipedia.org

E1, E2, and E3 Enzymes: The addition of ubiquitin is a three-step enzymatic cascade.

Ubiquitin-Activating Enzymes (E1): In an ATP-dependent reaction, an E1 enzyme activates ubiquitin, forming a high-energy thioester bond between a cysteine residue in the E1 and the C-terminus of ubiquitin. researchgate.net

Ubiquitin-Conjugating Enzymes (E2): The activated ubiquitin is then transferred to a cysteine residue on an E2 enzyme. There are approximately 40 E2 enzymes in humans. nih.gov

Ubiquitin Ligases (E3): The E3 enzyme acts as the substrate recognition module, binding to both the E2-ubiquitin complex and the target protein. It facilitates the final transfer of ubiquitin from the E2 to a lysine residue on the substrate. researchgate.net With over 600 E3 ligases in humans, they provide the primary specificity for the ubiquitination process. nih.gov

Deubiquitinating Enzymes (DUBs): Ubiquitination is reversed by deubiquitinating enzymes (DUBs), a large group of proteases that cleave ubiquitin from target proteins. wikipedia.org DUBs play a crucial role in maintaining the cellular pool of free ubiquitin, editing ubiquitin chains, and rescuing proteins from degradation. wikipedia.orgnih.gov By opposing the action of the E1-E2-E3 cascade, DUBs provide a critical layer of regulation over ubiquitin-mediated signaling pathways. nih.gov There are several families of DUBs, including ubiquitin C-terminal hydrolases (UCHs) and ubiquitin-specific processing proteases (USPs). creative-diagnostics.com

Enzyme ClassEnzymeFunction in Ubiquitination
WriterE1 (Ubiquitin-Activating)Activates ubiquitin in an ATP-dependent manner
WriterE2 (Ubiquitin-Conjugating)Receives activated ubiquitin from E1
WriterE3 (Ubiquitin Ligase)Recognizes the substrate and facilitates ubiquitin transfer from E2
EraserDUBs (Deubiquitinating Enzymes)Removes ubiquitin from the substrate

Enzymes Mediating Other Acylations and Their Removal

Beyond acetylation, lysine residues can be modified by a growing list of other acyl groups derived from various metabolic intermediates. nih.gov These modifications, including propionylation, butyrylation, crotonylation, succinylation, malonylation, and 2-hydroxyisobutyrylation (Khib), expand the regulatory potential of lysine PTMs. nih.govnih.gov

The enzymatic machinery for these novel acylations is still being fully elucidated, but evidence suggests significant overlap with the enzymes of acetylation. nih.gov Many classical KATs, such as p300 and GCN5 (KAT2A), have been shown to utilize different acyl-CoA donors, not just acetyl-CoA, to modify histones and other proteins. nih.govembopress.org For example, GCN5 can catalyze histone succinylation, and p300 has been shown to be a "writer" for crotonylation and 2-hydroxyisobutyrylation. nih.govnih.gov The specific activity often depends on the cellular concentration of the respective acyl-CoA donors, linking cellular metabolism directly to protein regulation. nih.govembopress.org

The removal of these acyl groups is also mediated by enzymes that were first characterized as deacetylases. embopress.org In particular, the NAD+-dependent sirtuins have been shown to have robust deacylase activity. nih.gov For instance, SIRT5 is an efficient desuccinylase and demalonylase, while SIRT7 can remove succinyl groups from H3K122. nih.govnih.gov Some classical zinc-dependent HDACs, such as HDAC2 and HDAC3, have also been identified as major erasers of Khib. embopress.org The ability of these enzymes to remove various acyl groups highlights their role as broad regulators of protein acylation. nih.govembopress.org

Acylation TypeKnown Writer(s)Known Eraser(s)
SuccinylationGCN5 (KAT2A), CPT1ASIRT5, SIRT7
Crotonylationp300Class I HDACs, SIRT1, SIRT2, SIRT3
Malonylation-SIRT5
2-Hydroxyisobutyrylation (Khib)p300, Tip60HDAC2, HDAC3
Glutarylationp300SIRT5

Lysine PTM-Binding Domains (Reader Proteins)

"Reader" proteins are essential components of PTM-based signaling, as they recognize and bind to specific modified lysine residues, translating the chemical mark into a functional outcome. nih.govnih.gov These proteins contain conserved structural modules, or "reader domains," that have pockets specifically evolved to accommodate a particular modified lysine. ntu.edu.sg

Acetyl-lysine Readers: The most well-characterized readers of acetylated lysine are proteins containing a bromodomain. nih.gov The human proteome contains 61 bromodomain-containing proteins, which are grouped into eight families. nih.gov A prominent example is the BET (Bromo-and-extra-terminal) family, which includes BRD2, BRD3, and BRD4. These proteins bind to acetylated histones, recruiting transcriptional machinery to activate gene expression. nih.gov Another family of acetyl-lysine readers contains the YEATS domain, which can also recognize other acylations like crotonylation. nih.gov

Methyl-lysine Readers: A diverse set of domains has been identified that can read the various states of lysine methylation (mono-, di-, and tri-methyl). nih.gov These include:

Chromodomains: Often recognize di- and tri-methylated lysine, particularly those associated with transcriptional repression like H3K9me3 and H3K27me3.

Tudor domains: Can recognize various methylation states and play roles in diverse processes.

PHD (Plant Homeodomain) fingers: A large family of domains that can recognize both methylated and unmethylated lysine, often with a preference for H3K4 methylation states associated with active transcription.

MBT (Malignant Brain Tumor) domains: Typically bind to mono- and di-methylated lysine. researchgate.net

Ubiquitin Readers: There are over 20 different ubiquitin-binding domains (UBDs) that recognize the ubiquitin moiety itself. nih.gov These domains allow proteins to interact with ubiquitinated substrates, leading to outcomes such as protein degradation, altered cellular localization, or assembly of larger signaling complexes. nih.gov

Reader DomainPTM RecognizedExample ProteinsGeneral Function
BromodomainAcetylation (Kac)BRD4, p300/CBPTranscriptional activation
YEATS DomainAcetylation (Kac), Crotonylation (Kcr)AF9, ENLTranscriptional regulation
ChromodomainMethylation (Kme2/3)HP1Transcriptional repression
PHD FingerMethylation (Kme0/1/2/3)BPTF, ING2Transcriptional regulation (activation/repression)
Tudor DomainMethylation (Kme1/2/3)53BP1, PHF20DNA damage response, transcriptional regulation
Ubiquitin-Binding Domains (UBDs)Ubiquitination (Kub)p62, HECT-E3 ligasesProtein degradation, signaling

Cellular and Biological Significance of Lysine PTMs

The diverse effects of lysine PTMs on protein function translate into their involvement in virtually all cellular processes. From the regulation of gene expression to the control of metabolic pathways and signal transduction, lysine modifications are at the heart of cellular regulation.

Epigenetic Regulation of Gene Expression and Chromatin Remodeling

One of the most extensively studied roles of lysine PTMs is in the epigenetic regulation of gene expression. The "histone code" hypothesis posits that specific patterns of PTMs on histone tails are recognized by effector proteins that, in turn, modulate chromatin structure and gene transcription.

Histone acetylation is generally associated with transcriptional activation. The acetylation of lysine residues on the N-terminal tails of histones neutralizes their positive charge, which is thought to weaken the interaction between the histones and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, known as euchromatin, which is more accessible to the transcriptional machinery. Furthermore, acetylated lysines are recognized by proteins containing bromodomains, which are often components of chromatin remodeling complexes and transcription co-activators.

In contrast, histone methylation can be associated with either transcriptional activation or repression, depending on the specific lysine residue that is modified and the degree of methylation (mono-, di-, or tri-methylation). For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is a hallmark of active gene promoters, while trimethylation of H3K9 and H3K27 is associated with transcriptionally silent heterochromatin. These methylation marks are recognized by specific "reader" proteins that recruit other factors to either promote or inhibit transcription.

Histone ubiquitination and SUMOylation also play important roles in chromatin dynamics and gene regulation. For example, monoubiquitination of histone H2B is linked to transcriptional elongation, while SUMOylation of histones is generally associated with transcriptional repression.

The interplay between these different modifications on histones creates a complex regulatory network that fine-tunes gene expression in response to various cellular signals and environmental cues.

The following table provides an overview of the role of key histone lysine PTMs in epigenetic regulation.

Histone ModificationGeneral Effect on TranscriptionMechanism
AcetylationActivationNeutralizes positive charge, weakening histone-DNA interactions; recruits bromodomain-containing proteins.
H3K4 MethylationActivationRecruits proteins that promote transcription.
H3K9 MethylationRepressionRecruits proteins that promote heterochromatin formation and gene silencing.
H3K27 MethylationRepressionRecruits Polycomb repressive complexes to silence gene expression.
H2B MonoubiquitinationActivationAssociated with transcriptional elongation.
SUMOylationRepressionGenerally associated with the recruitment of transcriptional co-repressors.

Metabolic Pathway Regulation and Cellular Energy Homeostasis

Post-translational modifications (PTMs) of lysine residues are critical in orchestrating metabolic pathways and maintaining cellular energy balance. These modifications, including acetylation, methylation, and succinylation, can alter the activity, stability, and localization of key metabolic enzymes, thereby fine-tuning metabolic fluxes in response to cellular needs.

Lysine acetylation, the addition of an acetyl group, is a widespread modification on metabolic enzymes. In the cytoplasm and mitochondria, acetylation can modulate the activity of enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. For instance, many enzymes in these pathways are subject to acetylation, which can be reversed by sirtuins, a class of NAD+-dependent deacetylases, directly linking the cell's energy status (as reflected by the NAD+/NADH ratio) to metabolic regulation.

Lysine succinylation, the addition of a succinyl group, is another PTM with a profound impact on metabolism. This modification is particularly prevalent on mitochondrial proteins and has been shown to regulate enzymes in the TCA cycle and fatty acid oxidation. scienceopen.com Given that succinyl-CoA is an intermediate of the TCA cycle, succinylation provides a direct link between the metabolic state of the mitochondria and the regulation of its constituent proteins. scienceopen.com

The interplay between different lysine PTMs adds another layer of complexity to metabolic regulation. A single lysine residue can be subject to multiple types of modifications, creating a competitive environment that allows for intricate control of enzyme function. This "crosstalk" between PTMs enables cells to mount a highly coordinated response to changes in nutrient availability and energy demand.

Signal Transduction and Cellular Responses

Post-translational modifications of lysine residues are fundamental to the transmission of cellular signals and the execution of appropriate cellular responses. oup.com Modifications such as acetylation, ubiquitination, and methylation act as molecular switches that can modulate protein-protein interactions, alter protein conformation, and control protein stability, all of which are critical for the propagation of signaling cascades. oup.comnih.gov

Lysine acetylation, for example, neutralizes the positive charge of the lysine side chain, which can lead to conformational changes in proteins and affect their interactions with other molecules. rupress.org This is a key mechanism in the regulation of transcription factors and other signaling proteins. The addition and removal of acetyl groups by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs) are tightly regulated processes that respond to various cellular cues. researchgate.net

Ubiquitination, the attachment of one or more ubiquitin molecules to a lysine residue, is a versatile signal that can have multiple outcomes depending on the nature of the ubiquitin chain. nih.gov Monoubiquitination can alter protein function or localization, while polyubiquitination, particularly through lysine-48 linkages, famously targets proteins for degradation by the proteasome. nih.gov Other types of ubiquitin linkages, such as lysine-63, are involved in non-proteolytic signaling pathways, including DNA repair and signal transduction. nih.gov

Lysine methylation can create binding sites for specific protein domains, thereby recruiting other proteins to signaling complexes. nih.gov The degree of methylation (mono-, di-, or tri-methylation) on a single lysine residue can have distinct functional consequences, adding to the complexity of this regulatory mechanism. nih.gov This modification is crucial in chromatin-mediated signaling and the regulation of transcription. nih.gov

The dynamic and reversible nature of these lysine PTMs allows cells to respond rapidly to external stimuli and internal changes. rupress.org The interplay and competition between different PTMs on the same or different lysine residues provide a sophisticated mechanism for fine-tuning cellular responses and ensuring the fidelity of signal transduction. nih.gov

Cytoskeletal Dynamics and Cell Morphology

The cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, enabling cell motility, and organizing intracellular components. nih.gov Post-translational modifications of lysine residues on cytoskeletal proteins and their regulators play a pivotal role in controlling the assembly, stability, and function of this intricate network. nih.govnih.gov

Lysine acetylation is a prominent PTM that regulates all three major types of cytoskeletal filaments: microfilaments (actin), intermediate filaments, and microtubules. nih.gov The acetylation of α-tubulin on lysine 40 is a well-characterized modification that is associated with stable microtubules and is involved in processes such as intracellular trafficking and cell motility. nih.gov Similarly, the acetylation of actin has been shown to influence its polymerization dynamics and its interaction with actin-binding proteins. cytoskeleton.com

Ubiquitination and SUMOylation are other important lysine modifications that regulate the cytoskeleton. nih.gov These PTMs can control the stability and turnover of cytoskeletal components and their associated proteins. nih.gov For instance, the ubiquitination of certain cytoskeletal regulatory proteins can target them for degradation, thereby altering the dynamics of the cytoskeleton. cytoskeleton.com

The enzymes that catalyze these modifications, such as acetyltransferases and deacetylases, are crucial for the precise spatial and temporal control of cytoskeletal rearrangements. cytoskeleton.com The interplay between different lysine PTMs, as well as crosstalk with other types of modifications, provides a complex regulatory code that governs cytoskeletal behavior in response to various cellular signals. rupress.orgnih.gov This intricate regulation of the cytoskeleton through lysine PTMs is fundamental for processes ranging from cell division to cell migration and the maintenance of tissue architecture. nih.gov

Regulation of DNA Damage Response and Repair

The integrity of the genome is constantly threatened by DNA damage from both endogenous and exogenous sources. nih.gov Cells have evolved a complex network of signaling pathways, collectively known as the DNA damage response (DDR), to detect and repair DNA lesions. mdpi.com Post-translational modifications of lysine residues on histone and non-histone proteins are central to the regulation of the DDR. nih.govportlandpress.com

Lysine modifications such as acetylation, methylation, ubiquitination, and SUMOylation play critical roles in orchestrating the various stages of DNA repair. nih.govportlandpress.com These PTMs can modulate chromatin structure to allow access of repair factors to the damaged DNA, and they can also serve as docking sites for the recruitment of specific repair proteins. portlandpress.com

For example, in response to DNA double-strand breaks, histone H2AX is phosphorylated, which then triggers a cascade of ubiquitination events on histones H2A and H2AX. This ubiquitination is crucial for the recruitment of downstream repair factors like 53BP1 and BRCA1.

Lysine acetylation of histones can lead to a more open chromatin structure, facilitating the access of the repair machinery to the site of damage. portlandpress.com Conversely, deacetylation can contribute to the compaction of chromatin once the repair is complete. portlandpress.com Non-histone proteins involved in the DDR, such as the tumor suppressor p53, are also heavily regulated by lysine acetylation, which affects their stability and transcriptional activity. portlandpress.com

Lysine methylation on histones, such as the methylation of histone H3 at lysine 9 (H3K9) and histone H4 at lysine 20 (H4K20), has been implicated in different DNA repair pathways. researchgate.net The specific methylation state can influence the recruitment of different effector proteins, thereby directing the choice of repair pathway.

SUMOylation, the attachment of a Small Ubiquitin-like Modifier (SUMO) protein, is another key lysine modification in the DDR. oup.com Many proteins involved in DNA repair are SUMOylated in response to DNA damage, and this can affect their localization, activity, and interaction with other proteins. oup.com

The dynamic interplay between these different lysine PTMs, often referred to as "PTM crosstalk," provides a highly regulated and coordinated response to DNA damage, ensuring the maintenance of genomic stability. mdpi.comnih.gov

Roles in Viral Life Cycles and Host-Pathogen Interactions

Viruses, as obligate intracellular parasites, have evolved to exploit the host cell's molecular machinery for their own replication. nih.gov This includes the manipulation of the host's post-translational modification systems, particularly those involving lysine residues. nih.gov Lysine PTMs on both viral and host proteins play crucial roles at various stages of the viral life cycle, from entry and replication to assembly and egress. nih.govencyclopedia.pub

Viruses can hijack the host cell's ubiquitination machinery to promote the degradation of antiviral proteins, thereby evading the host's immune response. nih.gov Conversely, the host can utilize ubiquitination to target viral proteins for degradation. encyclopedia.pub SUMOylation is another lysine modification that is heavily involved in host-pathogen interactions. frontiersin.org Many viral proteins are SUMOylated, which can affect their stability, localization, and function, often to the benefit of the virus. frontiersin.org

Lysine acetylation and methylation are also key players in the interplay between viruses and their hosts. nih.gov For example, the acetylation of viral proteins can influence their enzymatic activity or their interaction with other proteins. frontiersin.org Viruses can also modulate the acetylation and methylation status of host histones to alter gene expression in a way that is favorable for viral replication. nih.gov

The host's innate immune response to viral infection is also tightly regulated by lysine PTMs. frontiersin.org For instance, the activation of key signaling pathways that lead to the production of interferons is controlled by the ubiquitination and phosphorylation of various signaling molecules. frontiersin.org Viruses, in turn, have evolved mechanisms to interfere with these modifications to dampen the immune response. frontiersin.org

The study of lysine PTMs in the context of viral infections provides valuable insights into the molecular mechanisms of pathogenesis and can reveal potential targets for antiviral therapies. mdpi.com

Methodological Approaches for Lysine PTM Research

High-Throughput Proteomic Identification (e.g., Mass Spectrometry-based PTM Mapping)

The study of lysine post-translational modifications has been revolutionized by the advent of high-throughput proteomic techniques, with mass spectrometry (MS) at the forefront. portlandpress.comchomixbio.com MS-based proteomics allows for the identification and quantification of thousands of PTM sites in a single experiment, providing a global view of the "PTM-ome". acs.org

A typical workflow for the MS-based analysis of lysine PTMs involves the following steps:

Protein Extraction and Digestion: Proteins are extracted from cells or tissues and then enzymatically digested, most commonly with trypsin, which cleaves after lysine and arginine residues. nih.gov

Enrichment of Modified Peptides: Since PTMs are often present at low stoichiometry, it is usually necessary to enrich for the modified peptides. nih.gov This is often achieved using antibodies that specifically recognize the PTM of interest, such as an anti-acetyllysine antibody. nih.govacs.org

Liquid Chromatography (LC)-MS/MS Analysis: The enriched peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). nih.gov In the mass spectrometer, the peptides are first ionized and their mass-to-charge ratio is measured. Then, individual peptides are selected and fragmented, and the masses of the resulting fragment ions are measured. acs.org

Data Analysis: The MS/MS spectra are then searched against a protein sequence database to identify the sequence of the peptide and the site of the modification. nih.gov

Various MS fragmentation techniques, such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD), can be used to generate different types of fragment ions, which can aid in the precise localization of the PTM on the peptide sequence. nih.govacs.org

Chemical Probes and Activity-Based Profiling

The transient and dynamic nature of lysine post-translational modifications (PTMs) necessitates sophisticated tools for their detection and functional characterization. Chemical probes and activity-based profiling (ABP) have emerged as powerful strategies to investigate the enzymes that install, remove, and recognize these modifications, often referred to as "writers," "erasers," and "readers," respectively. nih.gov

Chemical probes are small molecules designed to specifically target and report on the activity of these enzymes or the presence of a particular PTM. These probes typically consist of three key components: a reactive group that covalently binds to the target, a recognition element that directs the probe to a specific enzyme or PTM, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. researchgate.net

Activity-based protein profiling (ABPP) utilizes these chemical probes to globally profile the functional state of entire enzyme families in complex biological systems. This technique allows for the identification of active enzymes under specific cellular conditions and the screening of enzyme inhibitors.

A variety of chemical probes have been developed to study lysine PTMs:

Unnatural Amino Acids: Mimics of modified lysine residues can be incorporated into peptides and proteins to study the enzymes that recognize and process these PTMs. portlandpress.comnih.gov For example, azalysine-containing peptides have been synthesized to probe the activity of histone deacetylases (HDACs) and the histone demethylase LSD1. nih.govubpred.org These unnatural amino acids can provide detailed mechanistic insights into enzyme function. portlandpress.comnih.gov

Acylating Agents: Probes that introduce acyl groups onto lysine residues are valuable for studying acylation dynamics. N-(cyanomethyl)-N-(phenylsulfonyl)amides are a class of reagents used for the site-specific introduction and proteome-wide mapping of lysine acylations. oup.com

Photo-Affinity Probes: These probes incorporate a photo-reactive group that, upon UV irradiation, forms a covalent bond with interacting proteins. This allows for the capture and identification of "reader" proteins that recognize specific lysine PTMs. Probes containing ε-N-thioacyllysine and ε-N-acyl-(δ-aza)lysine residues have been developed for this purpose. cncb.ac.cn

Ubiquitin-Based Probes: To study the complex enzymatic cascade of ubiquitination, probes based on the ubiquitin (Ub) protein itself have been engineered. These probes can contain reactive groups to trap E1, E2, and E3 enzymes, or they can be designed to capture ubiquitin-interacting proteins. researchgate.nethabdsk.orgbio.tools

Sulfonium-Based Probes: A series of sulfonium-based small molecules have been developed to react with the amine group of lysine residues, enabling lysine-selective labeling and activity-based protein profiling, particularly under alkaline conditions. mybiosoftware.comaminer.org

These chemical tools, in conjunction with mass spectrometry-based proteomics, have significantly advanced our understanding of the enzymes that regulate lysine PTMs and have provided platforms for the discovery of novel enzyme inhibitors with therapeutic potential. oup.comnih.gov

Examples of Chemical Probes for Lysine PTMs
Probe TypeTargetApplicationReference
Unnatural Amino Acids (e.g., Azalysine peptides)HDACs, LSD1Mechanistic studies of "eraser" enzymes nih.govubpred.org
N-(cyanomethyl)-N-(phenylsulfonyl)amidesLysine residuesSite-specific introduction and mapping of acylations oup.com
Photo-Affinity Probes (e.g., ε-N-thioacyllysine)"Reader" proteinsCapture and identification of PTM-binding proteins cncb.ac.cn
Ubiquitin-Based ProbesE1, E2, E3 enzymes, Ub-interactorsProfiling the ubiquitin proteome researchgate.nethabdsk.orgbio.tools
Sulfonium-Based ProbesLysine residuesLysine-selective labeling for ABPP mybiosoftware.comaminer.org

Site-Specific Incorporation of Modified Lysine Derivatives

To fully understand the functional consequences of a specific lysine PTM, it is often necessary to generate proteins that are homogeneously modified at a single, defined site. Several powerful techniques have been developed to achieve the site-specific incorporation of modified lysine derivatives into proteins.

Genetic Code Expansion

Genetic code expansion is a versatile method that allows for the co-translational incorporation of unnatural amino acids (UAAs), including modified lysine derivatives, into proteins in living cells. oup.comoup.com This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a specific UAA and a unique codon, typically the amber stop codon (UAG). nih.govnih.gov The engineered aaRS charges its cognate tRNA with the UAA, which is then delivered to the ribosome in response to the amber codon in the mRNA, leading to the site-specific incorporation of the UAA into the growing polypeptide chain.

The pyrrolysyl-tRNA synthetase (PylRS) from methanogenic archaea has proven to be particularly useful for incorporating a wide range of lysine derivatives. nih.govnih.govbiocuckoo.cn The wild-type PylRS can accept various Nε-acylated lysines, and its active site can be further engineered through mutagenesis to accommodate an even broader array of modifications. nih.govbiocuckoo.cn This approach has been successfully used to incorporate acetyllysine, propionyllysine, butyryllysine, crotonyllysine, and other acylated lysines into proteins. ubpred.org For larger or more complex modifications that are not readily accepted by the synthetase, a "tag-and-modify" strategy can be employed, where a precursor UAA with a bio-orthogonal handle is incorporated and then chemically modified post-translationally. ubpred.org

Expressed Protein Ligation (EPL)

Expressed protein ligation is a semisynthetic method that allows for the ligation of a synthetic peptide containing a modified lysine residue to a recombinantly expressed protein. github.commdpi.com This technique typically involves the reaction of a recombinant protein with a C-terminal thioester and a synthetic peptide with an N-terminal cysteine residue. github.com The reaction proceeds through a native chemical ligation (NCL) mechanism, resulting in the formation of a native peptide bond at the ligation site. github.comnih.gov EPL is a powerful tool for introducing a wide variety of modifications, including phosphorylated or fluorescently labeled lysine derivatives, into specific protein regions. github.commdpi.com

Chemical Mutagenesis

Another approach involves the chemical modification of a uniquely reactive amino acid residue that has been introduced at the desired site by site-directed mutagenesis. A common strategy is to mutate the target lysine to a cysteine. The thiol group of the cysteine can then be selectively alkylated with a reagent that mimics the desired lysine PTM. cncb.ac.cn This method has been used to generate proteins with site-specific mono-, di-, and trimethyl-lysine analogues. cncb.ac.cn

These methods for the site-specific incorporation of modified lysine derivatives have been instrumental in elucidating the specific roles of individual PTMs in regulating protein function, structure, and interactions.

Methods for Site-Specific Incorporation of Modified Lysine
MethodPrincipleAdvantagesReference
Genetic Code ExpansionCo-translational incorporation of unnatural amino acids using an orthogonal aaRS/tRNA pair.Allows for incorporation in living cells; high site-specificity. nih.govoup.comoup.comnih.gov
Expressed Protein Ligation (EPL)Ligation of a synthetic peptide with a modified lysine to a recombinant protein.Versatile for a wide range of modifications; produces native peptide bonds. github.commdpi.comnih.gov
Chemical MutagenesisSite-directed mutagenesis to introduce a reactive handle (e.g., cysteine) followed by chemical modification.Relatively straightforward for some modifications; scalable. cncb.ac.cn

Mutagenesis Strategies for Mimicking or Abolishing PTMs

Site-directed mutagenesis is a widely used technique to investigate the functional importance of specific lysine PTMs by replacing the target lysine with another amino acid. This approach can be used to either mimic the modified state or to prevent the modification from occurring.

Mimicking Lysine PTMs

To mimic a post-translationally modified lysine, the target lysine is substituted with an amino acid that recapitulates the key physicochemical properties of the modified residue.

Acetylation Mimics: Lysine acetylation neutralizes the positive charge of the ε-amino group. nih.gov Glutamine (Q) is often used as a mimic for acetylated lysine because its side chain is neutral and has a similar size and hydrogen-bonding capacity to the acetylated lysine side chain. portlandpress.comnih.gov Lysine-to-glutamine (K-to-Q) mutations have been successfully used to study the effects of acetylation on protein stability, protein-protein interactions, and chromatin structure. portlandpress.com However, it is important to note that glutamine is not a perfect mimic and may not fully replicate all the structural and functional consequences of acetylation. mybiosoftware.comnih.gov

Methylation Mimics: There are no simple, genetically encodable amino acid mimics for methylated lysine. oup.com However, chemical mutagenesis approaches, as described in the previous section, can be used to introduce stable analogues of mono-, di-, and trimethyl-lysine. ubpred.org

Abolishing Lysine PTMs

To prevent a PTM from occurring at a specific lysine residue, the lysine is typically replaced with an amino acid that cannot be modified in the same way.

Preventing Acetylation and other Acylations:

Lysine to Arginine (K-to-R) Mutation: Arginine (R) is often used to replace lysine to create a non-acetylatable mimic of the unmodified state. mybiosoftware.comnih.gov The arginine side chain retains a positive charge at physiological pH but cannot be acetylated by lysine acetyltransferases. nih.gov This makes it a useful tool for studying the importance of the positive charge at a particular lysine position.

Lysine to Alanine (K-to-A) Mutation: Alanine (A) is a small, uncharged amino acid that cannot be post-translationally modified in the same way as lysine. nih.govoup.com K-to-A mutations are often used to abolish PTMs and to probe the functional role of the lysine side chain itself, beyond its positive charge. nih.govcncb.ac.cn

While these mutagenesis strategies are valuable tools, it is crucial to interpret the results with caution. The substituted amino acid may not perfectly mimic the biophysical properties of the modified or unmodified lysine, and the mutation itself could lead to unintended structural perturbations. mybiosoftware.comnih.gov Therefore, it is often beneficial to use multiple approaches, including the site-specific incorporation of the authentic modification, to validate the findings from mutagenesis studies.

Common Mutagenesis Strategies for Lysine PTMs
StrategyMutationPurposeRationaleReference
Mimic AcetylationLysine to Glutamine (K to Q)Simulate the charge-neutralized state of acetylated lysine.Glutamine is neutral and structurally similar to acetylated lysine. portlandpress.comnih.gov
Abolish PTM (retain charge)Lysine to Arginine (K to R)Prevent modification while maintaining a positive charge.Arginine is positively charged but not a substrate for many lysine-modifying enzymes. mybiosoftware.comnih.gov
Abolish PTM (remove side chain)Lysine to Alanine (K to A)Prevent modification and remove the lysine side chain functionality.Alanine is small, uncharged, and cannot be modified like lysine. nih.govoup.com

Bioinformatic Prediction and Analysis of PTM Sites

The rapid growth of proteomic data has led to the identification of a vast number of lysine PTM sites. Bioinformatic tools and databases are essential for managing, analyzing, and predicting these modification sites, providing valuable insights for guiding experimental studies. portlandpress.comnih.gov

Databases of Lysine PTMs

Several publicly available databases serve as repositories for experimentally identified lysine PTMs. These databases are crucial resources for researchers studying specific proteins or analyzing large-scale PTM data.

CPLM (Compendium of Protein Lysine Modifications): This is a comprehensive database that integrates information on various types of lysine modifications from multiple sources. nih.govcncb.ac.cnbiocuckoo.cnoup.com CPLM 4.0 contains over 590,000 modification events for 29 different PTM types across numerous species. cncb.ac.cnoup.com

PLMD (Protein Lysine Modifications Database): This database is another valuable resource for experimentally verified lysine PTMs. habdsk.org

PhosphoSitePlus: While its primary focus is on phosphorylation, this database also contains extensive information on other PTMs, including lysine acetylation and ubiquitination.

UniProt: This comprehensive protein sequence and function database also includes annotations of PTMs, including those on lysine residues.

Prediction of Lysine PTM Sites

Computational tools that predict potential PTM sites from protein sequences are valuable for prioritizing lysine residues for experimental validation. nih.govnih.gov These predictors typically use machine learning algorithms, such as support vector machines (SVMs) and deep learning models, trained on datasets of experimentally verified PTM sites. nih.govaminer.orgnih.gov The algorithms learn to recognize patterns in the amino acid sequence surrounding the modified lysine, as well as other features like protein structure and physicochemical properties.

A variety of tools have been developed for predicting specific lysine PTMs:

Acetylation: Tools like LysAcet and LAceP use SVM and logistic regression, respectively, to predict lysine acetylation sites. nih.govplos.org More recent deep learning-based approaches, such as DeepAcet and DeepDA-Ace, have also been developed. github.commdpi.com

Ubiquitination: UbPred is a random forest-based predictor for ubiquitination sites. ubpred.orgbio.tools iUbiq-Lys utilizes an SVM-based approach incorporating evolutionary information. mybiosoftware.comnih.gov DeepUbi is a deep learning framework for predicting ubiquitination sites from large-scale data. nih.gov

Multiple PTMs: Some tools, like RMTLysPTM and MUscADEL, are designed to predict multiple types of lysine PTMs simultaneously, which can be useful for studying PTM crosstalk. researchgate.netnih.govoup.comaminer.org

While these prediction tools are powerful, their accuracy can vary, and it is important to be aware of their limitations. portlandpress.com The performance of these tools is highly dependent on the quality and size of the training data. Therefore, experimental validation of predicted PTM sites remains essential.

The integration of PTM databases and prediction tools provides a powerful bioinformatic framework for the systematic analysis of lysine modifications, facilitating a deeper understanding of their roles in cellular processes and disease.

Bioinformatic Resources for Lysine PTMs
Resource TypeNameDescriptionReference
DatabaseCPLMComprehensive database of various protein lysine modifications. nih.govcncb.ac.cnbiocuckoo.cnoup.com
PLMDDatabase of experimentally verified protein lysine modifications. habdsk.org
PhosphoSitePlusCurated database of PTMs, including lysine modifications.
UniProtProtein sequence and functional information, including PTM annotations.
Prediction ToolLysAcet / LAcePPredicts lysine acetylation sites using machine learning. nih.govplos.org
UbPred / iUbiq-LysPredicts lysine ubiquitination sites. ubpred.orgbio.toolsmybiosoftware.comnih.gov
DeepUbi / DeepAcetDeep learning-based predictors for ubiquitination and acetylation. github.comnih.gov
RMTLysPTM / MUscADELPredicts multiple types of lysine PTMs. researchgate.netnih.govoup.comaminer.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting and quantifying LYZL2 protein in biological samples?

  • Methodology : Use a combination of immunoassays (e.g., ELISA, Western blot) and mass spectrometry. Validate antibodies for specificity using knockout cell lines or siRNA-mediated knockdown controls . For quantification, employ metrologically traceable reference materials (if available) and cross-validate with orthogonal methods like Bradford or BCA assays to address variability in lyophilized protein standards .
  • Data Interpretation : Include internal controls (e.g., spiked recombinant LYZL2) to account for matrix effects in complex samples like serum or tissue lysates. Report protein concentrations with error margins reflecting gravimetric uncertainties (e.g., ±15% due to impurities in commercial standards) .

Q. How can researchers optimize LYZL2 protein expression and purification for functional studies?

  • Construct Design : Prioritize truncated constructs (e.g., catalytic domains) over full-length proteins to improve solubility. Use codon-optimized vectors for expression in E. coli or mammalian systems, depending on post-translational modification requirements .
  • Purification : Employ affinity tags (e.g., His-tag) with stringent wash steps to remove contaminants. Monitor ligand-binding effects during purification, as substrate analogs may stabilize or destabilize LYZL2 .

Q. What are the common pitfalls in analyzing LYZL2 enzymatic activity, and how can they be mitigated?

  • Assay Design : Use fluorometric or colorimetric substrates (e.g., Amplex Red for oxidation-reduction activity) with kinetic readouts. Include negative controls (e.g., catalytically inactive mutants) to distinguish baseline activity .
  • Troubleshooting : Account for interference from reducing agents (e.g., DTT) in reaction buffers, which may quench enzymatic activity. Pre-treat samples with dialysis or size-exclusion chromatography to remove small-molecule inhibitors .

Advanced Research Questions

Q. How can structural studies resolve conflicting data on LYZL2 substrate specificity?

  • Crystallization Strategies : Screen co-crystallization conditions with putative ligands (e.g., collagen peptides) and use soaking techniques for transiently bound substrates. Prioritize high-throughput robotic screening to identify optimal precipitant and pH conditions .
  • Data Integration : Combine X-ray crystallography (for static structures) with molecular dynamics simulations to model flexible regions (e.g., substrate-binding loops). Validate predictions using mutagenesis and activity assays .

Q. What statistical approaches are recommended for reconciling contradictory functional data across studies?

  • Meta-Analysis : Aggregate datasets from public repositories (e.g., neXtProt) and apply multivariate regression to identify confounding variables (e.g., sample preparation, assay pH) .
  • Reproducibility : Adopt phase-appropriate validation per ICH guidelines (e.g., USP <1033>) for analytical methods. Use pre-validation exercises to establish acceptance criteria for enzymatic activity and binding affinity .

Q. How can researchers investigate LYZL2's role in extracellular matrix remodeling within complex in vivo systems?

  • Model Systems : Use 3D organoid cultures or decellularized matrices to mimic native tissue environments. Combine CRISPR/Cas9-edited cell lines with live-cell imaging to track LYZL2 localization and activity .
  • Multi-Omics Integration : Correlate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify co-regulated pathways (e.g., TGF-β signaling). Validate findings using immunohistochemistry in clinical samples .

Methodological Resources

  • Structural Analysis : Refer to guidelines for protein-ligand complex crystallization and troubleshooting (e.g., soaking vs. co-crystallization) .
  • Data Repositories : Utilize neXtProt SPARQL endpoints for federated queries with external databases (e.g., DrugBank) to explore LYZL2 interactions .
  • Analytical Validation : Follow FDA-recognized protocols (e.g., USP/NF) for documenting assay precision, accuracy, and linearity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.